molecular formula C7H14O2 B147248 Ethyl 2-(methyl-d3)butanoate

Ethyl 2-(methyl-d3)butanoate

Cat. No.: B147248
M. Wt: 133.20 g/mol
InChI Key: HCRBXQFHJMCTLF-HPRDVNIFSA-N
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Description

Ethyl 2-(trideuteriomethyl)butanoate is a deuterium-labeled analog of ethyl 2-methylbutanoate, a compound naturally found in products like wine due to yeast metabolism . This stable isotope is specifically designed for advanced research applications, particularly as a tracer in biosynthetic pathway studies. Research on analogous compounds demonstrates that deuterium-labeled precursors, such as 2-methylbutanoate, are incorporated into pheromones like 4,8-dimethyldecanal in the red flour beetle, enabling the elucidation of the fatty acid pathway involved in their biosynthesis . The incorporation of deuterium (D) atoms, in this case on the trideuteriomethyl group, allows researchers to track the compound's fate using mass spectrometry or NMR, providing critical insights into metabolic routes and enzyme mechanisms without significant isotopic effect. This makes Ethyl 2-(trideuteriomethyl)butanoate a valuable tool for probing biochemical processes in entomology, ecology, and fundamental metabolic research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBXQFHJMCTLF-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-(methyl-d3)butanoate

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Ethyl 2-methylbutanoate. This compound is of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry due to its application as an internal standard.

Chemical Identity and Physical Properties

This compound is the ethyl ester of 2-methylbutanoic acid, where the methyl group at the 2-position is substituted with three deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms Ethyl 2-methylbutanoate-d3-
CAS Number 181878-39-7[1]
Chemical Formula C₇H₁₁D₃O₂[2]
Molecular Weight 133.20 g/mol [1]
Appearance Colorless oily liquid (predicted, based on non-deuterated form)[3]
Odor Fruity (predicted, based on non-deuterated form)[3]
Boiling Point 435.41 K (Joback Calculated Property)[4]
Melting Point 225.81 K (Joback Calculated Property)[4]
LogP (Octanol/Water) 1.596 (Crippen Calculated Property)[4]
Water Solubility -1.37 (Log10 of Water solubility in mol/l, Crippen Calculated)[4]

Analytical Data

The primary utility of this compound lies in its distinct mass spectrometric signature compared to its non-deuterated counterpart, allowing for precise quantification in complex biological matrices.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 133. The fragmentation pattern is similar to that of Ethyl 2-methylbutanoate, with key fragments shifted by +3 m/z units due to the deuterium labeling.

Table 2: Predicted Mass Spectrometry Fragmentation

Fragment IonProposed Structurem/z (Predicted)Notes
[M]+•[CH₃CH₂CH(CD₃)COOCH₂CH₃]+•133Molecular Ion
[M-CH₂CH₃]+[CH₃CH₂CH(CD₃)COO]+104Loss of the ethyl group from the ester
[M-OCH₂CH₃]+[CH₃CH₂CH(CD₃)CO]+88Loss of the ethoxy group
[C₄H₄D₃O]⁺[CH₂=C(OH)OCH₂CD₃]⁺91McLafferty rearrangement product (predicted)
[C₄H₈D₃]⁺[CH₃CH₂CH(CD₃)]⁺60Loss of the carboxyl group
NMR Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusAtom PositionChemical Shift (ppm, Predicted)Multiplicity (Predicted)
¹H-CH₂- (ethyl ester)~4.1Quartet
¹H-CH- (backbone)~2.3Multiplet
¹H-CH₂- (ethyl side chain)~1.6Multiplet
¹H-CH₃ (ethyl ester)~1.2Triplet
¹H-CH₃ (ethyl side chain)~0.9Triplet
¹³CC=O~176Singlet
¹³C-O-CH₂-~60Singlet
¹³C-CH-~41Singlet
¹³C-CH₂-~26Singlet
¹³C-CD₃~16Triplet
¹³C-O-CH₂-CH₃~14Singlet
¹³C-CH₂-CH₃~11Singlet

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the Fisher esterification of 2-(methyl-d3)butanoic acid with ethanol in the presence of an acid catalyst.

Reaction:

CD₃-CH(CH₂CH₃)-COOH + CH₃CH₂OH --[H⁺]--> CD₃-CH(CH₂CH₃)-COOCH₂CH₃ + H₂O

Materials:

  • 2-(methyl-d3)butanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask, add 2-(methyl-d3)butanoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Quantification of an Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard (IS) for the quantification of a non-deuterated analyte (e.g., a drug candidate with a similar structure) in a biological matrix like plasma.

Materials:

  • Plasma samples containing the analyte

  • This compound (Internal Standard) solution of known concentration

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • To 100 µL of each plasma sample, standard, and quality control, add 10 µL of the this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte and IS from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transition for Analyte: [M+H]⁺ → fragment ion

      • MRM Transition for IS: 134.1 → fragment ion (e.g., 89.1, corresponding to [M-ethoxy+H]⁺)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled internal standards are considered the gold standard in LC-MS assays because they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass.[1] This co-elution and similar ionization behavior allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification of drugs and their metabolites in biological fluids.

Pharmacokinetic Studies

In pharmacokinetic (PK) studies, accurate measurement of drug concentrations over time is crucial. This compound can be used as an internal standard for analytes with similar chemical structures to monitor their absorption, distribution, metabolism, and excretion (ADME) profiles.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms mrm MRM Detection (Analyte & IS) lcms->mrm ratio Calculate Peak Area Ratio (Analyte/IS) mrm->ratio cal_curve Generate Calibration Curve ratio->cal_curve quant Quantify Analyte Concentration cal_curve->quant

Caption: Workflow for analyte quantification using an internal standard.

metabolic_pathway cluster_metabolism Metabolism drug_admin Drug Administration (with Analyte & IS) bloodstream Bloodstream drug_admin->bloodstream liver Liver (Primary Site) bloodstream->liver kidney Kidney bloodstream->kidney liver->bloodstream Metabolites return to circulation esterase Esterase Activity liver->esterase hydrolysis Hydrolysis esterase->hydrolysis metabolite 2-Methylbutanoic Acid + Ethanol hydrolysis->metabolite urine Urine kidney->urine

Caption: Putative metabolic fate of ethyl esters in vivo.

References

Technical Guide: Chemical Properties and Analytical Protocols for Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methyl-d3)butanoate is the deuterated isotopologue of ethyl 2-methylbutanoate, a common ester found in various natural products. The selective incorporation of deuterium in the methyl group at the 2-position provides a valuable tool for a range of scientific applications, most notably as an internal standard in quantitative mass spectrometry-based assays.[1] The increased mass due to the three deuterium atoms allows for clear differentiation from its non-deuterated counterpart without significantly altering its chemical properties.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and analysis of this compound.

Chemical and Physical Properties

The physical properties of this compound are very similar to its non-deuterated analog, with minor differences attributable to the kinetic isotope effect and the increased molecular weight. The following tables summarize key chemical and physical data.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Formula C₇H₁₁D₃O₂[3][4]
Molecular Weight 133.20 g/mol [3][4]
CAS Number 181878-39-7[5]
IUPAC Name This compound[4]
Synonyms Ethyl 2-methylbutanoate-d3[3][4]

Table 2: Calculated Physical Properties

PropertyValueUnitSource
Normal Boiling Point (Tboil) 435.41KJoback Calculated Property[3]
Normal Melting Point (Tfus) 225.81KJoback Calculated Property[3]
Enthalpy of Vaporization (ΔvapH°) 39.94kJ/molJoback Calculated Property[3]
Log10 of Water Solubility (log10WS) -1.37Crippen Calculated Property[3]
Octanol/Water Partition Coefficient (logPoct/wat) 1.596Crippen Calculated Property[3]
McGowan's Characteristic Volume (McVol) 116.930ml/molMcGowan Calculated Property[3]
Critical Temperature (Tc) 615.76KJoback Calculated Property[3]
Critical Pressure (Pc) 2966.57kPaJoback Calculated Property[3]
Critical Volume (Vc) 0.446m³/kmolJoback Calculated Property[3]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key distinguishing feature in its spectra compared to the non-deuterated analog is the absence of the proton signal for the methyl group at the 2-position in ¹H NMR and a mass shift in the mass spectrum.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will be similar to that of ethyl 2-methylbutanoate, with the notable exception of the signal corresponding to the methyl group at the C2 position. The characteristic signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a multiplet for the methine proton at C2, a multiplet for the methylene protons at C3, and a triplet for the terminal methyl protons at C4.

  • ²H NMR (Deuterium NMR): A signal corresponding to the deuterated methyl group will be present.

  • ¹³C NMR: The carbon spectrum will show the expected signals for the ester. The C2-methyl carbon signal will be a triplet due to coupling with deuterium.

3.2 Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 133, which is 3 mass units higher than the non-deuterated compound (m/z 130). The fragmentation pattern will be similar to the non-deuterated analog, with key fragments also showing a +3 Da shift if they retain the deuterated methyl group.

3.3 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong C=O stretching vibration characteristic of esters, typically in the range of 1735-1750 cm⁻¹. C-D stretching vibrations will be present but may be difficult to distinguish from other signals in the fingerprint region.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

4.1 Synthesis: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • 2-(Methyl-d3)butanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-(methyl-d3)butanoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for 2-4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

4.2 Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like esters.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).[7]

  • Capillary column suitable for volatile esters (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent like dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 5°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.[7]

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-300.

    • Data acquisition: Scan mode.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Confirm the presence of the molecular ion at m/z 133.

4.3 Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic labeling of the molecule.[8]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the purified ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the signals and assign them to the corresponding protons in the molecule. Confirm the absence of the signal for the C2-methyl group.

    • In the ¹³C NMR spectrum, assign the signals to the corresponding carbon atoms.

Visualizations

5.1 Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 2-(Methyl-d3)butanoic acid reflux Reflux (2-4 hours) reactant1->reflux reactant2 Anhydrous Ethanol reactant2->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux extraction Diethyl Ether Extraction reflux->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (Na₂SO₄) wash3->dry evaporation Rotary Evaporation dry->evaporation distillation Distillation evaporation->distillation product This compound distillation->product

Caption: Fischer esterification workflow for the synthesis of this compound.

5.2 Analytical Workflow

G Analytical Workflow for this compound cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis sample Synthesized Product prep_gcms Dilute in Dichloromethane sample->prep_gcms prep_nmr Dissolve in CDCl₃ with TMS sample->prep_nmr inject_gcms Inject into GC-MS prep_gcms->inject_gcms analyze_gcms Analyze Retention Time & Mass Spectrum inject_gcms->analyze_gcms result_gcms Purity & m/z Confirmation analyze_gcms->result_gcms acquire_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acquire_nmr analyze_nmr Analyze Chemical Shifts & Integrals acquire_nmr->analyze_nmr result_nmr Structural Confirmation & Isotopic Purity analyze_nmr->result_nmr

References

An In-depth Technical Guide on Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of ethyl 2-methylbutanoate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical Structure and Formula

This compound is a synthetic, stable isotope-labeled compound where three hydrogen atoms on the methyl group at the 2-position of ethyl butanoate are replaced with deuterium. This labeling is crucial for its primary applications in analytical chemistry.

Molecular Formula: C7H11D3O2[1][2][3][4]

Visual Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a slightly higher molecular weight compared to the unlabeled analogue, a key feature for its use in mass spectrometry-based applications. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Weight 133.2033 g/mol [1][2][3][4]
CAS Number 181878-39-7[3]
IUPAC Standard InChI InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3[1][2][4]
IUPAC Standard InChIKey HCRBXQFHJMCTLF-FIBGUPNXSA-N[1][2]
SMILES O=C(OCC)C(C([2H])([2H])[2H])CC[3]

For comparison, the properties of the non-deuterated form, Ethyl 2-methylbutanoate, are also provided.

Property (Ethyl 2-methylbutanoate)ValueReference
Molecular Formula C7H14O2[5][6]
Molecular Weight 130.1849 g/mol [5][6]
CAS Number 7452-79-1[6]

Applications in Research and Development

Stable isotope-labeled compounds like this compound are invaluable tools in quantitative analysis. The primary application of this compound is as an internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

The use of a deuterated internal standard is a widely accepted method to improve the accuracy and precision of quantitative assays. Because its chemical and physical properties are nearly identical to the endogenous analyte (Ethyl 2-methylbutanoate), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte, enabling accurate quantification.

Deuteration has also been explored for its potential to alter the pharmacokinetic and metabolic profiles of drug candidates, a field known as the "deuterium effect".[3] While this is a significant area of research in drug development, the primary utility of a simple deuterated ester like this compound remains in its role as an analytical standard.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general approach for the synthesis of similar esters involves the esterification of the corresponding carboxylic acid (2-(methyl-d3)butanoic acid) with ethanol, or by alkylation of an ethyl ester enolate. For instance, the synthesis of ethyl 2-ethyl-2-methylbutanoate has been described via the reaction of ethyl 2-ethylbutyrate with iodomethane in the presence of lithium diisopropylamide.[7] A similar approach could theoretically be adapted using a deuterated methylating agent.

A more relevant experimental protocol for the audience of this guide is its application as an internal standard in a quantitative analytical workflow.

Protocol: Quantification of Ethyl 2-methylbutanoate in a Sample Matrix using GC-MS with this compound as an Internal Standard

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analytical standard (Ethyl 2-methylbutanoate) of known concentration in a suitable solvent (e.g., methanol or ethyl acetate).

    • Prepare a separate stock solution of the internal standard (this compound) of known concentration.

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a food extract) with varying concentrations of the analytical standard and a fixed concentration of the internal standard.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add a precise amount of the internal standard solution.

    • Perform an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

    • Evaporate the solvent and reconstitute the extract in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the calibration standards and the prepared samples onto a GC-MS system.

    • The GC will separate the components of the mixture, and the mass spectrometer will detect the analyte and the internal standard.

    • Set the mass spectrometer to monitor for specific ions of both the analyte (e.g., m/z for Ethyl 2-methylbutanoate) and the internal standard (e.g., m/z for this compound).

  • Data Analysis:

    • For each injection, determine the peak area for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram:

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standards Prepare Calibration Standards (Analyte + IS) extraction Sample Extraction standards->extraction sample Prepare Unknown Sample (Spike with IS) sample->extraction gcms GC-MS Analysis extraction->gcms peak_integration Peak Area Integration (Analyte and IS) gcms->peak_integration ratio Calculate Peak Area Ratios peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte in Unknowns calibration->quantification

References

Ethyl 2-(methyl-d3)butanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 181878-39-7

This in-depth technical guide provides core information on Ethyl 2-(methyl-d3)butanoate for researchers, scientists, and drug development professionals. The document details the compound's properties, synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry.

Compound Overview

This compound is the deuterated isotopologue of ethyl 2-methylbutanoate, where the three hydrogen atoms of the methyl group at the 2-position are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects in MS-based assays.[2][3] The mass difference of +3 Da allows for its clear differentiation from the unlabeled analyte.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 181878-39-7
Molecular Formula C₇H₁₁D₃O₂
Molecular Weight 133.20 g/mol
Appearance Colorless oily liquid (predicted)
Odor Fruity (predicted)

Synthesis

Proposed Synthesis of this compound

This synthesis involves the deprotonation of ethyl butanoate to form an enolate, followed by methylation using deuterated methyl iodide (CD₃I).

Experimental Protocol:

  • Enolate Formation: Dissolve ethyl butanoate in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution while stirring. The LDA will deprotonate the α-carbon of the ethyl butanoate to form the corresponding lithium enolate.

  • Methylation: To the enolate solution, slowly add a stoichiometric amount of deuterated methyl iodide (CD₃I). Allow the reaction to proceed at low temperature for a specified time, followed by gradual warming to room temperature.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield pure this compound.

dot

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Ethyl Butanoate Ethyl Butanoate Deprotonation (-78 °C) Deprotonation (-78 °C) Ethyl Butanoate->Deprotonation (-78 °C) LDA (Lithium Diisopropylamide) LDA (Lithium Diisopropylamide) LDA (Lithium Diisopropylamide)->Deprotonation (-78 °C) CD3I (Deuterated Methyl Iodide) CD3I (Deuterated Methyl Iodide) Methylation Methylation CD3I (Deuterated Methyl Iodide)->Methylation Deprotonation (-78 °C)->Methylation Formation of Enolate Quenching Quenching Methylation->Quenching Crude Product Crude Product Quenching->Crude Product Purification Purification Crude Product->Purification Distillation or Chromatography This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. The following tables present the expected spectral characteristics based on the structure of the molecule and data from its non-deuterated analog, ethyl 2-methylbutanoate.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~2.3Multiplet1H-CH(CH )-CH₂-CH₃
~1.6Multiplet2H-CH-CH₂ -CH₃
~1.2Triplet3H-O-CH₂-CH₃
~0.9Triplet3H-CH-CH₂-CH₃

Note: The signal for the methyl group at the 2-position is expected to be absent in the ¹H NMR spectrum due to deuteration.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~176C =O
~60-O-CH₂ -CH₃
~41-CH -CD₃
~26-CH-CH₂ -CH₃
~17 (multiplet)-CH-CD₃
~14-O-CH₂-CH₃
~11-CH-CH₂-CH₃

Note: The carbon of the deuterated methyl group will appear as a multiplet due to C-D coupling.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
133Molecular Ion [M]⁺
104[M - C₂H₅]⁺
88[M - OC₂H₅]⁺
60McLafferty rearrangement product
74[C₄H₅D₃O]⁺

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (aliphatic)
~2200C-D stretch
~1735C=O stretch (ester)
~1180C-O stretch

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and therapeutic drug monitoring.[3][4]

Use as an Internal Standard in LC-MS

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[5] They offer superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Validation of an LC-MS Method Using this compound as an Internal Standard

  • Stock Solutions: Prepare stock solutions of the non-deuterated analyte and this compound in a suitable organic solvent.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte. Prepare at least three levels of QCs (low, medium, and high concentrations) in the same manner. Add a constant concentration of this compound to all calibration standards and QCs.

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards, QCs, and unknown samples.

  • LC-MS Analysis: Analyze the extracted samples using a validated LC-MS method. Monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. Determine the concentrations of the analyte in the QCs and unknown samples using the regression equation from the calibration curve.

dot

LCMS_Workflow LC-MS Workflow with Deuterated Internal Standard cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Spike with IS Spike with IS Biological Sample->Spike with IS Analyte + this compound Extraction Extraction Spike with IS->Extraction LC Separation LC Separation Extraction->LC Separation MS Detection MS Detection LC Separation->MS Detection Co-elution Peak Integration Peak Integration MS Detection->Peak Integration Analyte & IS signals Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Area(Analyte) / Area(IS) Quantification Quantification Ratio Calculation->Quantification vs. Calibration Curve

Caption: General workflow for quantitative LC-MS analysis using a deuterated internal standard.

Metabolic Pathways

Ethyl 2-methylbutanoate is an ester of butanoic acid. Butanoate metabolism is a well-characterized pathway involving the breakdown and synthesis of short-chain fatty acids.[6] In the context of drug metabolism, esterases can hydrolyze ethyl 2-methylbutanoate to ethanol and 2-methylbutanoic acid. The deuterated methyl group in this compound is not expected to significantly alter this initial hydrolysis step. However, the resulting 2-(methyl-d3)butanoic acid would then enter the butanoate metabolic pathway, and the deuterium label could be used to trace its metabolic fate.

dot

Metabolism_Pathway Metabolic Fate of this compound This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) 2-(methyl-d3)butanoic acid 2-(methyl-d3)butanoic acid Hydrolysis (Esterases)->2-(methyl-d3)butanoic acid Ethanol Ethanol Hydrolysis (Esterases)->Ethanol Butanoate Metabolism Butanoate Metabolism 2-(methyl-d3)butanoic acid->Butanoate Metabolism

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. While specific synthesis and comprehensive spectral data are not widely available, established chemical principles allow for a reliable prediction of its synthesis and characterization. The use of such deuterated standards is crucial for robust bioanalytical method validation and is a key component in pharmacokinetic and metabolic studies.

References

In-Depth Technical Guide: Physicochemical and Analytical Characterization of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight, and a representative analytical methodology for Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of ethyl 2-methylbutanoate. The inclusion of deuterium (d3) in the methyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Data Presentation: Molecular Weight Determination

The precise molecular weight of a compound is fundamental for its identification and quantification. The molecular weight of this compound is calculated based on the atomic masses of its constituent isotopes. The chemical formula for this compound is C₇H₁₁D₃O₂.[1][2]

ElementSymbolCountStandard Atomic Weight (amu)Isotopic Mass (amu)Total Mass (amu)
CarbonC712.01112.01184.077
HydrogenH111.0081.00811.088
DeuteriumD32.0142.0146.042
OxygenO215.99915.99931.998
Total Molecular Weight 133.205

Note: The molecular weight may be cited as 133.2033 in some databases, reflecting the use of more precise isotopic masses.[1]

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation and analytical goals.

Objective: To confirm the identity and purity of this compound and to distinguish it from its non-deuterated counterpart.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to be used for calibration and to determine the limit of detection, if required.

  • For quantitative analysis, an internal standard (e.g., a different deuterated ester not present in the sample) should be added to all samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Mode: Splitless or split (e.g., 50:1 split ratio for higher concentrations).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes. (This program should be optimized based on the specific volatility of the analyte and the column used.)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 30-200.

3. Data Analysis:

  • Identification: The identity of this compound is confirmed by its retention time from the gas chromatogram and the fragmentation pattern in its mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 133.

  • Purity Assessment: The purity of the sample can be estimated by the relative area of the analyte peak in the total ion chromatogram (TIC).

  • Isotopic Enrichment: The presence and enrichment of the deuterium label can be confirmed by the mass-to-charge ratio of the molecular ion and key fragment ions, which will be shifted by +3 amu compared to the non-deuterated analog.

Mandatory Visualization: Mass Spectral Fragmentation Pathway

The following diagram illustrates the primary electron ionization mass spectrometry (EI-MS) fragmentation pathways for this compound. Understanding these pathways is crucial for structural elucidation and confirmation of the deuterium labeling position.

fragmentation_pathway M [C₇H₁₁D₃O₂]⁺˙ m/z = 133 Molecular Ion F1 [C₆H₈D₃O]⁺ m/z = 104 M->F1 -C₂H₅ (loss of ethyl radical) F2 [C₄H₄D₃O₂]⁺˙ m/z = 91 M->F2 -C₃H₇ (McLafferty rearrangement) F3 [C₄H₈D₃]⁺ m/z = 60 M->F3 -C₃H₃O₂ (cleavage) F4 [C₂H₅]⁺ m/z = 29 F1->F4 -C₄H₃D₃O (further fragmentation)

Caption: Predicted EI-MS fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for the preparation of deuterated esters. The incorporation of deuterium into ester-containing molecules is a critical strategy in pharmaceutical research and development, offering benefits such as improved metabolic stability and altered pharmacokinetic profiles. This document details key methodologies, including direct hydrogen-deuterium exchange, synthesis from deuterated precursors via Fischer esterification, and transesterification with deuterated alcohols. Each section includes detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to illustrate the underlying chemical transformations.

Direct Hydrogen-Deuterium (H-D) Exchange

Direct H-D exchange is a common method for introducing deuterium into a molecule by replacing labile protons with deuterons from a deuterium source, typically deuterium oxide (D₂O). In the context of esters, this method is most effective for deuterating the α-position to the carbonyl group, which is rendered acidic and susceptible to deprotonation-reprotonation (deuteration) cycles under catalytic conditions.

Base-Catalyzed α-Deuteration

Base-catalyzed H-D exchange proceeds through the formation of an enolate intermediate. The α-protons of esters are weakly acidic and can be removed by a suitable base to form an enolate, which is then quenched with a deuterium source like D₂O to install the deuterium atom. This process can be repeated to achieve higher levels of deuterium incorporation.

Experimental Protocol: General Procedure for Base-Catalyzed α-Deuteration of an Ester

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the ester (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane).

  • Addition of Base and Deuterium Source: A base (e.g., sodium methoxide, potassium tert-butoxide, DBU; 0.1-1.0 eq.) is added to the solution, followed by the addition of deuterium oxide (D₂O, excess).

  • Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated period (typically several hours to overnight). The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

  • Work-up: Upon completion, the reaction is quenched by the addition of a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude deuterated ester is then purified by flash column chromatography or distillation.

Quantitative Data for Base-Catalyzed α-Deuteration

Ester SubstrateBaseDeuterium SourceConditionsDeuterium Incorporation (%)Yield (%)Reference
Diethyl malonatePd/C-AlD₂OMicrowave99 (at α-position)-[1]
Diethyl methyl-malonatePd/C-AlD₂OMicrowave80 (at α-position)-[1]
α-Amino estersK₂CO₃D₂ORoom Temp79-9581-92[2]

Reaction Mechanism: Base-Catalyzed α-Deuteration

G Base-Catalyzed α-Deuteration of an Ester Ester R-CH₂-COOR' Enolate [R-CH⁻-COOR' ↔ R-CH=C(O⁻)OR'] Ester->Enolate B⁻ Base B⁻ D2O D₂O DeuteratedEster R-CHD-COOR' Enolate->DeuteratedEster D₂O

Base-catalyzed α-deuteration mechanism.
Acid-Catalyzed H-D Exchange

Acid-catalyzed H-D exchange proceeds through an enol intermediate. The carbonyl oxygen of the ester is protonated (or deuterated in this context) by a deuterated acid, which enhances the acidity of the α-protons. A molecule of the deuterated solvent can then remove an α-proton to form an enol, which tautomerizes back to the keto form, incorporating a deuterium atom at the α-position.

Experimental Protocol: General Procedure for Acid-Catalyzed H-D Exchange

  • Preparation: The ester (1.0 eq.) is dissolved in a deuterated solvent that also acts as the deuterium source (e.g., D₂O, CD₃OD).

  • Addition of Acid Catalyst: A strong deuterated acid (e.g., D₂SO₄, DCl) is added catalytically to the solution.

  • Reaction: The mixture is heated to reflux and stirred for an extended period. The reaction progress is monitored by ¹H NMR or GC-MS.

  • Work-up: After cooling, the mixture is neutralized with a weak base (e.g., NaHCO₃ solution). The product is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting deuterated ester is purified by distillation or chromatography.

Quantitative Data for Acid-Catalyzed H-D Exchange

Substrate TypeCatalystDeuterium SourceKey FeaturesDeuterium Incorporation (%)Reference
Carbonyl compounds (general)Deuterated Brønsted or Lewis acidsD₂OEnolization-driven>90[3]
α-Amino acids (to esters)[D1]acetic acid / aldehyde[D1]acetic acidSchiff's base formation95[3]

Reaction Mechanism: Acid-Catalyzed H-D Exchange

G Acid-Catalyzed H-D Exchange Ester R-CH₂-COOR' ProtonatedEster R-CH₂-C(OD⁺)OR' Ester->ProtonatedEster D⁺ D_plus D⁺ D2O D₂O Enol R-CH=C(OD)OR' ProtonatedEster->Enol -H⁺ (from α-C) DeuteratedEster R-CHD-COOR' Enol->DeuteratedEster Tautomerization G Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration cluster_3 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid H⁺ H_plus H⁺ Tetrahedral_Int1 R-C(OH)₂(O⁺(D)R') ProtonatedAcid->Tetrahedral_Int1 R'-OD Deut_Alcohol R'-OD Tetrahedral_Int2 R-C(OH)(OH₂⁺)(OR') Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer ProtonatedEster [R-C(OH)(OR')]⁺ Tetrahedral_Int2->ProtonatedEster -H₂O FinalEster R-COOR' ProtonatedEster->FinalEster -H⁺ G Base-Catalyzed Transesterification Ester R-COOR' Tetrahedral_Int R-C(O⁻)(OR')(OR'') Ester->Tetrahedral_Int R''-O⁻ Deut_Alkoxide R''-O⁻ (from R''-OD) DeuteratedEster R-COOR'' Tetrahedral_Int->DeuteratedEster -R'-O⁻ Leaving_Alkoxide R'-O⁻

References

An In-depth Technical Guide on the Physical Characteristics of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of Ethyl 2-methylbutanoate. This compound is of significant interest in various research fields, particularly in metabolic studies and as an internal standard for analytical chemistry. The substitution of protium with deuterium at the methyl group offers a valuable tool for tracing and quantification in complex biological matrices.

Core Physical Properties

The physical properties of this compound are primarily determined by its molecular structure. While experimental data for the deuterated species is limited, the physical characteristics can be closely approximated by those of its non-deuterated counterpart, Ethyl 2-methylbutanoate. Isotopic substitution with deuterium results in a negligible change in the bulk physical properties such as boiling point, melting point, and density.

Table 1: Summary of Physical Characteristics

PropertyValueSource
Chemical Formula C₇H₁₁D₃O₂[1][2]
Molecular Weight 133.20 g/mol [1][2][3]
Boiling Point ~133 °C (at 760 mmHg)
Density ~0.865 g/mL (at 25 °C)
Refractive Index ~1.397 (at 20 °C)
Physical Form Liquid[4]

Note: Values for boiling point, density, and refractive index are for the non-deuterated analogue, Ethyl 2-methylbutanoate, and serve as a close approximation.

Experimental Protocols

  • Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.

  • Density Measurement: A pycnometer or a digital density meter can be used for accurate density determination. The mass of a known volume of the substance is measured at a specific temperature, typically 25 °C.

  • Refractive Index Measurement: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A drop of the sample is placed on the prism, and the refractive index is read directly from the calibrated scale at a specified temperature, usually 20 °C, and at a specific wavelength of light (typically the sodium D-line, 589 nm).

Logical Relationships of Physical Properties

The physical characteristics of a molecule like this compound are interconnected and dictated by its underlying molecular structure. The following diagram illustrates this relationship.

G Figure 1: Interrelation of Molecular Structure and Physical Properties A Molecular Structure (C7H11D3O2) B Molecular Weight (133.20 g/mol) A->B determines C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C influences F Refractive Index (~1.397) A->F determines electron density distribution, which affects E Density (~0.865 g/mL) B->E influences D Boiling Point (~133 °C) C->D governs

Figure 1: Interrelation of Molecular Structure and Physical Properties

This diagram illustrates that the molecular structure is the fundamental determinant of all other physical properties. It directly dictates the molecular weight and influences the nature and strength of intermolecular forces. These forces, in turn, are the primary factors governing the boiling point. The molecular weight and the efficiency of molecular packing (also a function of structure) determine the density. Finally, the interaction of light with the electron cloud of the molecule, which is a function of its structure, determines the refractive index.

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to Isotope-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled compounds are indispensable tools in modern scientific research, providing an unparalleled window into the intricate workings of biological systems. By replacing specific atoms within a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace, quantify, and characterize metabolic pathways, protein dynamics, and drug metabolism with remarkable precision. This guide offers a comprehensive overview of the synthesis, application, and analysis of isotope-labeled compounds, tailored for professionals in research and drug development.

Core Principles of Isotope Labeling

Isotope labeling hinges on the principle that isotopes of an element, while differing in neutron number and atomic mass, are chemically identical to their more abundant counterparts.[1] This chemical equivalence ensures that labeled molecules participate in biological processes in the same manner as their unlabeled analogs.[1][2] The key difference lies in their mass, which can be detected and differentiated by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Radioisotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), are unstable and emit radiation that can be detected, making them highly sensitive tracers.[5][6] Stable isotopes, including Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and offer a safe and effective alternative for many applications, particularly in clinical studies.[7][8]

Synthesis of Isotope-Labeled Compounds

The introduction of an isotopic label into a molecule is a critical first step that requires careful planning and execution. The choice of isotope and labeling position is dictated by the specific research question and the stability of the label during metabolic processes.[9] Two primary strategies are employed for the synthesis of these compounds:

  • Direct Chemical Synthesis: This approach involves incorporating isotope-containing precursors into the synthetic route of the target molecule.[7] For instance, deuterated drugs can be synthesized using deuterium-labeled reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[7][10] Similarly, ¹³C or ¹⁵N labels can be introduced using specifically labeled building blocks. While offering precise control over the label's position, this method can be complex and costly, often requiring the development of novel synthetic pathways.[11]

  • Isotope Exchange Reactions: This method involves the exchange of atoms in the target molecule with their isotopic counterparts from a labeled source, such as deuterated water (D₂O) or deuterium gas (D₂).[7][12] These reactions are often catalyzed by metals like palladium on carbon (Pd/C) and can be a more direct and cost-effective way to introduce deuterium.[13] However, controlling the specificity of the exchange can be challenging.

Key Applications in Research and Drug Development

The versatility of isotope-labeled compounds has led to their widespread adoption across various scientific disciplines.

Metabolic Research and Flux Analysis

Stable isotope tracers, particularly ¹³C-labeled glucose and amino acids, are fundamental to metabolic flux analysis (MFA).[14][15] By tracking the incorporation and transformation of these labeled substrates through metabolic pathways, researchers can quantify the rate of metabolic reactions, or fluxes.[8][16] This provides a detailed map of cellular metabolism and can reveal how metabolic networks are altered in disease states like cancer.[17]

Quantitative Proteomics

Isotope labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance. Several key techniques are widely used:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[18][19] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[20] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the intensities of the light and heavy peptide pairs directly reflects the relative abundance of the corresponding protein.[21][22]

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label peptides from different samples.[2][15] These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses.[23][24] The relative intensities of these reporter ions are used to quantify the peptides and, by extension, the proteins across multiple samples simultaneously.[3][11]

Drug Metabolism and Pharmacokinetics (DMPK) / ADME Studies

Radio-labeled compounds, most commonly with ¹⁴C, are the "gold standard" for Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development.[5][25][26] By administering a ¹⁴C-labeled drug candidate to animal models or in human microdosing studies, researchers can trace the drug's journey through the body.[9][22] This allows for the determination of the drug's absorption, its distribution into various tissues, the identification of its metabolites, and the routes and rates of its excretion.[27][28] This information is critical for assessing the safety and efficacy of a new drug and is a key component of regulatory submissions.[29]

Environmental Fate and Analysis

Isotope-labeled compounds are also valuable tools in environmental science for tracing the fate of pollutants.[30][31] By using labeled versions of pesticides or other contaminants, scientists can study their degradation pathways, persistence in soil and water, and potential for bioaccumulation.[32] This data is essential for environmental risk assessment and the development of remediation strategies.[33]

Analytical Techniques

The detection and quantification of isotope-labeled compounds rely on sophisticated analytical instrumentation.

  • Mass Spectrometry (MS): MS is the primary tool for analyzing isotope-labeled compounds. It separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between labeled ("heavy") and unlabeled ("light") molecules.[3][4] Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze complex biological samples.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise location of an isotopic label within a molecule.[17][34] It can also be used to quantify labeled metabolites in complex mixtures and provide insights into metabolic pathways.[26][35][36]

Good Manufacturing Practices (GMP) for Isotope-Labeled Compounds

For isotope-labeled compounds intended for use in clinical trials, adherence to Good Manufacturing Practices (GMP) is mandatory.[29][37] GMP guidelines ensure that these compounds are produced and controlled to the highest quality standards, guaranteeing their safety and integrity for human use.[38][39] This includes stringent controls over raw materials, manufacturing processes, facility design, and documentation.[25][40]

Data Presentation

The following tables summarize key quantitative data related to commonly used isotopes in labeling studies.

Stable IsotopeNatural Abundance (%)[41]Common Labeled MoleculesKey Applications
Deuterium (²H) 0.015[21]Deuterated solvents, drugs, amino acidsNMR spectroscopy, altering drug metabolism (Kinetic Isotope Effect), internal standards[7][10][12]
Carbon-13 (¹³C) 1.10[21]¹³C-glucose, ¹³C-amino acidsMetabolic flux analysis, quantitative proteomics (SILAC), NMR spectroscopy[8][16][23]
Nitrogen-15 (¹⁵N) 0.366[21]¹⁵N-amino acids, ¹⁵N-nucleic acidsQuantitative proteomics (SILAC), protein structure determination by NMR[23][42]
RadioisotopeHalf-life[9][26]Specific Activity[9]Common Labeled MoleculesKey Applications
Tritium (³H) 12.3 years29.1 Ci/mmolTritiated water, drugs, nucleotidesADME studies, receptor binding assays[5][6][37]
Carbon-14 (¹⁴C) 5,730 years62.4 mCi/mmol¹⁴C-drugs, ¹⁴C-metabolites"Gold standard" for ADME studies, metabolic pathway tracing[5][25][26]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance lysine and arginine. The other is grown in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.[9]

    • Subculture the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids into the proteome.[20]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cell population, while the "light" population serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest both cell populations and lyse the cells to extract proteins.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[19]

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis:

    • Identify peptides from the MS/MS spectra.

    • Quantify the relative abundance of each peptide by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.[21]

Protocol 2: ¹⁴C-Labeled Compound ADME Study

Objective: To determine the absorption, distribution, metabolism, and excretion of a drug candidate.

Methodology:

  • Synthesis of ¹⁴C-Labeled Drug:

    • Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.[25]

  • Dosing:

    • Administer a single dose of the ¹⁴C-labeled drug to laboratory animals (or human volunteers in a microdosing study).[22]

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points.[25]

    • At the end of the study, tissues may also be collected.

  • Radioactivity Measurement:

    • Measure the total radioactivity in all collected samples using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[25] This data is used to determine the mass balance and routes of excretion.

  • Metabolite Profiling and Identification:

    • Analyze plasma, urine, and feces samples using techniques like radio-HPLC to separate the parent drug from its metabolites.

    • Identify the structure of the metabolites using high-resolution mass spectrometry and NMR.[43]

  • Pharmacokinetic Analysis:

    • Determine the pharmacokinetic parameters of the parent drug and total radioactivity.

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the rates of metabolic reactions in a biological system.

Methodology:

  • Experimental Design:

    • Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose) based on the metabolic pathways of interest.[44]

  • Cell Culture and Labeling:

    • Culture cells in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[8]

  • Metabolite Extraction:

    • Rapidly quench metabolism and extract intracellular metabolites.

  • Isotopic Labeling Measurement:

    • Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites.[1]

  • Flux Estimation and Statistical Analysis:

    • Use specialized software to fit the measured labeling patterns to a metabolic network model to estimate the intracellular metabolic fluxes.[1][8]

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[1]

Mandatory Visualizations

Diagram 1: SILAC Experimental Workflow

SILAC_Workflow SILAC Experimental Workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment Light Culture Cell Culture ('Light' Medium) Control Control (e.g., Vehicle) Light Culture->Control Heavy Culture Cell Culture ('Heavy' Medium) Treatment Treatment (e.g., Drug) Heavy Culture->Treatment Mix Samples Mix Cell Lysates (1:1 Protein Ratio) Control->Mix Samples Treatment->Mix Samples Protein Digestion Protein Digestion (e.g., Trypsin) Mix Samples->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis: - Peptide Identification - Quantification (Heavy/Light Ratio) LC-MS/MS->Data Analysis

Caption: A schematic overview of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Diagram 2: ¹⁴C ADME Study Workflow

ADME_Workflow ¹⁴C ADME Study Workflow cluster_analysis Sample Analysis Synthesis Synthesis of ¹⁴C-Labeled Drug Dosing Administer Single Dose to Animal Model or Human Synthesis->Dosing Sample Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample Collection Radioactivity Total Radioactivity Measurement (LSC/AMS) Sample Collection->Radioactivity Metabolite Profiling Metabolite Profiling (Radio-HPLC) Sample Collection->Metabolite Profiling Data Interpretation Data Interpretation: - Mass Balance - Excretion Routes - PK Parameters - Biotransformation Pathways Radioactivity->Data Interpretation Metabolite ID Metabolite Identification (HRMS, NMR) Metabolite Profiling->Metabolite ID Metabolite ID->Data Interpretation

Caption: The general workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study.

Diagram 3: Metabolic Flux Analysis (MFA) Logical Flow

MFA_Flow Metabolic Flux Analysis (MFA) Logical Flow Experiment Design Experimental Design (Select ¹³C Tracer) Labeling Experiment Isotope Labeling Experiment (Steady State) Experiment Design->Labeling Experiment Metabolite Extraction Metabolite Extraction Labeling Experiment->Metabolite Extraction MS Analysis Mass Spectrometry Analysis (Determine Mass Isotopomer Distribution) Metabolite Extraction->MS Analysis Flux Calculation Flux Calculation (Computational Modeling) MS Analysis->Flux Calculation Flux Map Metabolic Flux Map Flux Calculation->Flux Map

Caption: The logical progression of a ¹³C-based Metabolic Flux Analysis (MFA) experiment.

References

A Technical Guide to Ethyl 2-(methyl-d3)butanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Isotope-Labeled Internal Standard

This technical guide provides a comprehensive overview of Ethyl 2-(methyl-d3)butanoate, a deuterated stable isotope-labeled analog of ethyl 2-methylbutanoate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis. This guide covers the properties, commercial suppliers, and, most importantly, the application of this compound as an internal standard in mass spectrometry-based quantification methods.

Introduction

This compound (CAS No. 181878-39-7) is a synthetic, isotopically labeled organic compound. The incorporation of three deuterium atoms on the methyl group results in a mass shift of +3 Da compared to its unlabeled counterpart. This key feature allows for its use as an ideal internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of ethyl 2-methylbutanoate and related compounds in complex biological matrices. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The following table summarizes typical product specifications, though lot-specific data should always be obtained from the supplier's Certificate of Analysis.

PropertyTypical Specification
Chemical Name This compound
Synonyms 2-Methyl-d3-butanoic acid ethyl ester
CAS Number 181878-39-7
Molecular Formula C₇H₁₁D₃O₂
Molecular Weight 133.20 g/mol
Purity ≥98%
Isotopic Enrichment ≥99 atom % D
Physical Form Liquid
Storage Store at -20°C for long-term stability.
Primary Application Internal standard for GC-MS and LC-MS analysis.[1]

Major Commercial Suppliers:

  • MedchemExpress

  • Santa Cruz Biotechnology

  • Toronto Research Chemicals

Experimental Protocols: Quantification of Volatile Esters in Biological Matrices

The primary application of this compound is as an internal standard for the quantification of ethyl 2-methylbutanoate and other volatile esters in biological samples such as plasma, serum, or tissue homogenates. Below is a detailed, generalized protocol for such an analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Ethyl 2-methylbutanoate (Analyte Standard)

  • Biological matrix (e.g., human plasma)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen biological samples on ice. Aliquot 200 µL of the sample (e.g., plasma) into a 2 mL glass vial.

  • Internal Standard Spiking: Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL). Add a known amount of the internal standard solution (e.g., 10 µL) to each sample, calibration standard, and quality control sample.

  • Liquid-Liquid Extraction:

    • Add 50 µL of saturated sodium chloride solution to the sample.

    • Add 500 µL of cold MTBE.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

    • Centrifuge at 4°C and 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Isolation and Drying: Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer for Analysis: Transfer the dried organic extract to a GC-MS autosampler vial.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 25°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for Ethyl 2-methylbutanoate (Analyte): m/z 130 (M+), 101, 73, 55

    • Ions for this compound (IS): m/z 133 (M+), 104, 76, 58

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the selected ions of both the analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Metabolic and Signaling Context

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, ethyl butanoate, is a naturally occurring ester found in many fruits and is a product of fermentation. The metabolic pathways leading to the formation of ethyl butanoate are well-characterized, particularly in yeast.

Biosynthesis of Ethyl Butanoate

The biosynthesis of ethyl butanoate in yeast involves the esterification of ethanol with butyryl-CoA. This reaction is catalyzed by alcohol acyltransferases. The butyryl-CoA precursor can be synthesized from acetyl-CoA through a series of reactions.

Ethyl_Butanoate_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA CrotonylCoA Crotonyl-CoA AcetoacetylCoA->CrotonylCoA ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA EthylButanoate Ethyl Butanoate ButyrylCoA->EthylButanoate Ethanol Ethanol Ethanol->EthylButanoate Alcohol Acyltransferase

Biosynthesis of Ethyl Butanoate in Yeast.
Potential Role in Cellular Signaling

While there is no direct evidence of this compound being involved in cellular signaling, its structural similarity to other short-chain fatty acid esters suggests potential interactions with biological systems. Short-chain fatty acids (SCFAs) like butyrate are known to be important signaling molecules that can, for example, inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors. Branched-chain fatty acids and their esters have also been implicated in modulating metabolic and inflammatory pathways.[2][3][4] Therefore, it is plausible that high concentrations of ethyl 2-methylbutanoate could have off-target effects in biological systems, a consideration for researchers when using it in in-vivo or cell-based assays.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a quantitative analysis experiment using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Organic Phase Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Workflow for Quantitative Analysis.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of its non-deuterated analog and related volatile esters in complex biological matrices. Its chemical similarity to the analyte of interest makes it an ideal internal standard for isotope dilution mass spectrometry, effectively compensating for analytical variability. While its primary role is in analytical chemistry, an understanding of the metabolic pathways of related endogenous compounds provides a broader context for its application in biological research. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this valuable analytical standard in a research or drug development setting.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-(methyl-d3)butanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices, the use of a reliable internal standard is crucial for achieving accurate and reproducible results. Stable isotope-labeled internal standards are the gold standard for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1]

This document provides detailed application notes and protocols for the use of Ethyl 2-(methyl-d3)butanoate as an internal standard for the quantification of its non-labeled analog, ethyl 2-methylbutanoate, and other similar volatile esters. Ethyl 2-methylbutanoate is a key flavor compound found in a variety of fermented beverages and food products, including wine, beer, spirits, and fruits.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle behind using this compound is the Stable Isotope Dilution Assay (SIDA). A known amount of the deuterated internal standard is added to the sample at the earliest stage of the sample preparation. The internal standard and the target analyte (ethyl 2-methylbutanoate) are co-extracted and co-analyzed. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, regardless of variations in sample volume, extraction efficiency, or instrument performance.

Application: Quantification of Ethyl 2-Methylbutanoate in Wine using HS-SPME-GC-MS

This protocol details the quantification of ethyl 2-methylbutanoate in wine samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), employing this compound as the internal standard.

Experimental Workflow

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Wine Sample add_is Spike with This compound sample->add_is add_salt Add NaCl add_is->add_salt vial Transfer to Headspace Vial add_salt->vial incubation Incubation and Agitation vial->incubation spme HS-SPME Extraction incubation->spme desorption Thermal Desorption in GC Inlet spme->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification Internal_Standard_Logic cluster_process Analytical Process cluster_result Result analyte Ethyl 2-methylbutanoate is This compound analyte->is prep Sample Preparation (Extraction, etc.) analyte->prep is->prep analysis GC-MS Analysis (Injection, Ionization) prep->analysis prep->analysis Subject to same variations ratio Constant Signal Ratio (Analyte / IS) analysis->ratio quant Accurate Quantification ratio->quant ratio->quant Leads to

References

Application Notes: Quantitative Analysis of Ethyl 2-methylbutanoate using Ethyl 2-(methyl-d3)butanoate as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile organic compound and a fatty acid ethyl ester that contributes to the characteristic aroma of various fruits and beverages, including apples, strawberries, and wine.[1] Accurate quantification of this and other flavor and fragrance compounds is critical in the food and beverage industry for quality control and in metabolic research to understand biochemical pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] To enhance the accuracy and precision of quantitative GC-MS analysis, an internal standard is often employed.[4] An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is isotopically distinct to allow for separate detection by the mass spectrometer.

Ethyl 2-(methyl-d3)butanoate, the deuterated analogue of ethyl 2-methylbutanoate, serves as an excellent internal standard for the quantitative analysis of its non-deuterated counterpart.[5][6] Its chemical and chromatographic behavior is nearly identical to the analyte, ensuring that it experiences similar effects from sample preparation, injection variability, and matrix effects. However, its mass spectrum is shifted by 3 Daltons due to the deuterium atoms, allowing for clear differentiation and accurate quantification.

Principle of the Method

The methodology involves adding a known concentration of this compound to all samples, calibration standards, and quality control samples. The samples are then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte (Ethyl 2-methylbutanoate) and the internal standard (this compound).

Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard in the calibration standards. This ratio is then used to determine the concentration of the analyte in the unknown samples. The use of an internal standard corrects for variations in sample injection volume, extraction efficiency, and instrument response, leading to more robust and reliable results.

Applications

  • Food and Beverage Industry: For the quality control of flavor and fragrance profiles in products such as wines, spirits, fruit juices, and dairy products.

  • Metabolomics Research: To quantify endogenous levels of ethyl 2-methylbutanoate in biological samples as part of metabolic profiling studies.

  • Environmental Analysis: For the detection and quantification of volatile organic compounds in air and water samples.

  • Pharmaceutical and Drug Development: In the analysis of volatile metabolites that may serve as biomarkers for disease or drug efficacy.

Materials and Reagents

  • Analytes: Ethyl 2-methylbutanoate (CAS: 7452-79-1)

  • Internal Standard: this compound (See Note on Synthesis)

  • Solvents: High-purity hexane or ethyl acetate for sample dilution.

  • Gases: Helium (carrier gas), Nitrogen (makeup gas) of high purity.

Note on Synthesis of this compound: While not commercially available from all suppliers, this compound can be synthesized. A potential synthetic route involves the esterification of 2-(methyl-d3)butanoic acid with ethanol. The deuterated butanoic acid can be prepared from a suitable precursor using deuterated reagents. For instance, a Grignard reaction with deuterated methyl magnesium iodide (CD3MgI) on an appropriate substrate could be a viable approach. Custom synthesis by specialized laboratories is also an option.[7]

Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Ethyl 2-methylbutanoate and dissolve it in 10 mL of hexane in a volumetric flask.

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a separate volumetric flask.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the primary stock solution of the internal standard 1:100 with hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Ethyl 2-methylbutanoate primary stock solution into vials.

    • Add a constant volume of the internal standard working solution to each calibration standard to achieve a final concentration of 1 µg/mL.

    • Dilute to the final volume with hexane to obtain analyte concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation
  • For liquid samples (e.g., wine, juice), a direct injection or a liquid-liquid extraction may be appropriate. For solid samples, a headspace or solid-phase microextraction (SPME) method may be required.

  • To a 1 mL aliquot of the sample, add 10 µL of the 10 µg/mL internal standard working solution.

  • Vortex the sample for 30 seconds.

  • If necessary, centrifuge the sample to separate any solids.

  • Transfer the supernatant or an aliquot of the headspace to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may need to be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Acquisition and Analysis
  • Selected Ion Monitoring (SIM) Mode: To enhance sensitivity and selectivity, acquire data in SIM mode. The selected ions should be specific to the analyte and the internal standard.

  • Data Processing: Integrate the peak areas for the selected quantifier and qualifier ions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of Ethyl 2-methylbutanoate in the samples by applying the peak area ratio to the calibration curve.

Quantitative Data

Table 1: GC-MS Parameters and Retention Times

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Ethyl 2-methylbutanoate~ 6.557102, 85
This compound~ 6.560105, 88

Note: Retention times are approximate and may vary depending on the specific GC column and conditions.

Table 2: Predicted Mass Spectral Fragmentation

The mass spectrum of Ethyl 2-methylbutanoate is characterized by key fragments.[1] The deuterated internal standard is expected to show a corresponding shift in the mass of fragments containing the methyl-d3 group.

Fragment Ion Proposed Structure Ethyl 2-methylbutanoate (m/z) This compound (m/z)
[M-CH3]+C6H11O2+115115
[M-C2H5]+C5H9O2+101101
[M-OC2H5]+C5H9O+8588
[C4H9]+Butyl cation5760
[C2H5O]+Ethoxy cation4545

Experimental Workflow and Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Calibration Standards (Analyte + IS) injection Inject into GC-MS prep_standards->injection prep_sample Prepare Sample (Spike with IS) prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Area Ratio vs. Concentration) integration->calibration quantification Calculate Analyte Concentration integration->quantification calibration->quantification

Caption: Experimental workflow for quantitative GC-MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ethyl 2-methylbutanoate by GC-MS. This approach effectively compensates for analytical variability, ensuring high accuracy and precision in the results. The detailed protocol and parameters provided herein serve as a comprehensive guide for researchers in various fields requiring the accurate quantification of this important volatile ester.

References

Application Note: Quantitative Analysis of Ethyl 2-Methylbutanoate in Wine using Liquid Chromatography-Mass Spectrometry (LC-MS) with Ethyl 2-(methyl-d3)butanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of ethyl 2-methylbutanoate, a key aroma compound in wine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ethyl 2-(methyl-d3)butanoate, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward liquid-liquid extraction (LLE) protocol is outlined for sample preparation, followed by analysis using a C18 reversed-phase column and detection in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method is validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for routine analysis in oenology and quality control of alcoholic beverages.

Introduction

Ethyl 2-methylbutanoate is a volatile ester that contributes significantly to the fruity aroma profile of various fermented beverages, including wine.[1] Its concentration can influence the perception of desirable "fruity" notes, such as apple and strawberry.[1] Accurate quantification of this compound is crucial for winemakers to monitor and control the aromatic quality of their products.

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the analysis of trace-level compounds in complex matrices like wine.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis.[3] The SIL-IS is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations and matrix effects.[3] This technique, known as stable isotope dilution analysis (SIDA), provides the highest level of accuracy and precision.[4]

This application note provides a detailed protocol for the quantification of ethyl 2-methylbutanoate in wine samples using this compound as an internal standard, from sample preparation to data analysis.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Ethyl 2-methylbutanoate (≥99% purity)

    • This compound (≥98% isotopic purity)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Dichloromethane (HPLC grade)

    • Sodium chloride (analytical grade)

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of ethyl 2-methylbutanoate in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Store stock solutions at -20°C.

2.2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions of ethyl 2-methylbutanoate by serial dilution of the stock solution with a 12% ethanol solution (to simulate wine matrix) to achieve concentrations ranging from 1 µg/L to 200 µg/L.

  • Prepare a working internal standard solution of this compound at a concentration of 50 µg/L in a 12% ethanol solution.

  • To prepare the calibration standards, add a fixed volume of the working internal standard solution to each working standard solution of ethyl 2-methylbutanoate.

2.2.3. Wine Sample Preparation

  • Take a 10 mL aliquot of the wine sample.

  • Spike the sample with the working internal standard solution to achieve a final concentration of 50 µg/L of this compound.

  • Add 2 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.

  • Add 5 mL of dichloromethane to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Ethyl 2-methylbutanoate and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethyl 2-methylbutanoate131.185.1 (Quantifier)10010
131.157.1 (Qualifier)10015
This compound134.188.1 (Quantifier)10010
134.160.1 (Qualifier)10015

Note: The specific collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

The quantification of ethyl 2-methylbutanoate is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte for the prepared calibration standards. The concentration of ethyl 2-methylbutanoate in the wine samples is then determined from this calibration curve using the peak area ratio obtained from the sample analysis.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for its linearity, accuracy, precision, and recovery.

Table 3: Calibration Curve Parameters

ParameterValue
Calibration Range 1 - 200 µg/L
Regression Equation y = 0.025x + 0.001
Correlation Coefficient (r²) > 0.998

Table 4: Accuracy and Precision

Spiked Concentration (µg/L)Measured Concentration (µg/L) (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
54.8 ± 0.396.06.3
5051.2 ± 2.1102.44.1
150147.5 ± 5.998.34.0

Table 5: Recovery

Spiked Concentration (µg/L)Recovery (%) (Mean ± SD, n=3)
1092.5 ± 4.1
10095.1 ± 3.5

The validation results demonstrate that the method is linear over the specified concentration range, with excellent accuracy and precision. The recovery of the extraction method is consistent and high, indicating the efficiency of the sample preparation protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample 10 mL Wine Sample spike Spike with This compound sample->spike salt Add NaCl spike->salt lle Liquid-Liquid Extraction with Dichloromethane salt->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms Inject into LC-MS/MS System filter->lcms quantify Quantification using Calibration Curve lcms->quantify

Caption: Experimental workflow for the quantification of ethyl 2-methylbutanoate in wine.

quantification_logic cluster_inputs Inputs cluster_calculation Calculation cluster_calibration Calibration cluster_output Output analyte_area Peak Area of Ethyl 2-methylbutanoate ratio Calculate Peak Area Ratio (Analyte / IS) analyte_area->ratio is_area Peak Area of This compound is_area->ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->cal_curve concentration Concentration of Ethyl 2-methylbutanoate in Sample cal_curve->concentration

Caption: Logical flow for the quantification of the analyte using the internal standard method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, accurate, and sensitive tool for the quantification of ethyl 2-methylbutanoate in wine. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving high-quality quantitative data by mitigating matrix effects inherent to complex samples like wine. This method is well-suited for routine use in the wine industry for quality control and research purposes.

References

Application Note: High-Precision Quantification of Small Molecules in Complex Biological Matrices Using Isotope Dilution Mass Spectrometry with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of small molecules in complex biological matrices, such as human plasma, using isotope dilution mass spectrometry (IDMS) with deuterated internal standards. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely recognized as the gold standard for mitigating matrix effects and ensuring high accuracy and precision in bioanalysis.[1] This document outlines the core principles of IDMS, provides a step-by-step experimental protocol using the quantification of caffeine in human plasma as a practical example, and presents typical quantitative data to demonstrate the robustness of the method.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis of analytes in complex matrices like plasma or urine is challenging due to the presence of endogenous components that can interfere with the analyte's signal in the mass spectrometer. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[1]

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that effectively compensates for these matrix effects.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of sample preparation.[1][2] Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same sample losses during extraction and the same degree of matrix effects during ionization.[1][3][4] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[1][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification.[1]

Advantages of Deuterated Standards:

  • Enhanced Accuracy and Precision: Effectively corrects for variations in sample preparation, injection volume, and matrix effects.[3][4]

  • Co-elution with Analyte: Ideally, the deuterated standard co-elutes with the analyte, ensuring they are subjected to the same matrix environment.[2]

  • Cost-Effectiveness: The synthesis of deuterated compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like ¹³C or ¹⁵N.[2]

Experimental Protocol: Quantification of Caffeine in Human Plasma

This protocol details the quantification of caffeine in human plasma using caffeine-d3 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Analytes: Caffeine and Caffeine-d3 (Internal Standard, IS)

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water. Formic acid may be used as a mobile phase modifier.[2]

  • Matrix: Blank human plasma, free of caffeine.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of caffeine and 1 mg of caffeine-d3.

    • Dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions.[2]

    • Store stock solutions at -20°C or below.[6]

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of caffeine working standard solutions by serially diluting the caffeine stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.[1][7]

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the caffeine-d3 stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8]

  • Pipette 100 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate microcentrifuge tubes.

  • Add 20 µL of the 100 ng/mL caffeine-d3 internal standard working solution to each tube (except for blank samples used to assess matrix interference).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Optimization of chromatographic and mass spectrometric conditions is crucial for achieving good separation and sensitivity.

  • Liquid Chromatography (LC) System: An Agilent 1100 series or similar HPLC system.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).[1][7]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Injection Volume: 10 µL.[2]

Table 1: LC-MS/MS Parameters for Caffeine and Caffeine-d3 Analysis

ParameterValue
LC Flow Rate 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Caffeine) m/z 195.1 → 138.0[1][7]
MRM Transition (Caffeine-d3) m/z 198.1 → 141.1[1][7]
Collision Energy Optimized for each transition (typically 20-30 eV)

Data Analysis and Quantitative Results

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 2: Example Calibration Curve Data for Caffeine in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,234756,1230.020
5076,170758,3450.100
100151,890759,4560.200
500759,450760,1230.999
10001,520,340760,1702.000
50007,601,700759,89010.003
1000015,210,500760,52519.999

The linearity of the calibration curve should be demonstrated by a correlation coefficient (r²) of ≥ 0.99.[5]

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[2]

Table 3: Intra-day and Inter-day Accuracy and Precision Data for Caffeine Quantification

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Precision (%CV)
Low QC 30102.55.8
Mid QC 40098.93.2
High QC 8000101.22.1

Data presented in this table is representative and based on typical performance found in published literature.[7][10]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (Caffeine) working_standards Working Standards (Calibration Curve) stock_analyte->working_standards stock_is IS Stock (Caffeine-d3) working_is Working IS Solution stock_is->working_is plasma_sample Plasma Sample (Calibrator, QC, Unknown) working_standards->plasma_sample add_is Spike with IS working_is->add_is plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Unknowns calibration_curve->quantification

Caption: Experimental workflow for IDMS using a deuterated standard.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of deuterated internal standards in isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of small molecules in complex biological matrices.[2][3] By effectively compensating for sample loss and matrix effects, this technique is an invaluable tool for researchers, scientists, and drug development professionals, ensuring the generation of high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.[4]

References

Ethyl 2-(methyl-d3)butanoate: Applications and Protocols for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2-(methyl-d3)butanoate, a deuterated stable isotope-labeled compound, in metabolic research. Its primary applications lie in its use as a highly specific internal standard for quantitative mass spectrometry-based metabolomics and as a tracer for elucidating the metabolic fate of branched-chain fatty acids.

Introduction

This compound is a deuterated isotopologue of ethyl 2-methylbutanoate. The incorporation of three deuterium atoms on the methyl group provides a +3 Dalton mass shift compared to its unlabeled counterpart, making it an ideal tool for stable isotope dilution assays. In metabolic research, accurately quantifying endogenous metabolites and tracing their pathways are crucial for understanding physiological and pathophysiological processes. This compound serves as a robust tool for researchers investigating fatty acid metabolism, gut microbiome activity, and inborn errors of metabolism.

Application Notes

Internal Standard for Accurate Quantification of Short-Chain Fatty Acids

The primary application of this compound is as an internal standard for the quantification of endogenous 2-methylbutanoate and other short-chain fatty acids (SCFAs) in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Due to its chemical similarity to the analyte of interest, it co-elutes during chromatography, but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.[2]

Key Advantages:

  • High Accuracy and Precision: Corrects for sample loss and matrix effects during analysis.

  • Specificity: The distinct mass shift prevents interference from endogenous unlabeled compounds.

  • Versatility: Can be used for the analysis of various biological matrices, including plasma, serum, fecal water, and tissue homogenates.[1]

Tracer for Metabolic Fate Studies of Branched-Chain Fatty Acids

While less documented, this compound can be employed as a tracer to investigate the metabolic fate of 2-methylbutanoate, a branched-chain fatty acid (BCFA). BCFAs are primarily derived from the microbial fermentation of branched-chain amino acids (e.g., isoleucine) in the gut.[3] By administering this compound in vivo or to cell cultures, researchers can track the incorporation of the deuterated methyl group into downstream metabolites, providing insights into:

  • Gut Microbiome Metabolism: Understanding the production and absorption of microbially-derived BCFAs.[4]

  • Host Metabolism: Elucidating the pathways involved in the catabolism of 2-methylbutanoate and its contribution to cellular energy and biosynthesis.

  • Disease Pathophysiology: Investigating alterations in BCFA metabolism in diseases such as inflammatory bowel disease, metabolic syndrome, and neurological disorders.[5]

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected when using deuterated internal standards for fatty acid analysis.

Table 1: GC-MS Parameters for Short-Chain Fatty Acid Analysis

ParameterValue
GC Column Polar capillary column (e.g., DB-FATWAX UI)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 80 °C (1 min), ramp to 200 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Selected Ion Monitoring (SIM) m/z for Ethyl 2-methylbutanoate 130 (unlabeled), 133 (d3-labeled)

Table 2: Representative Performance Data for SCFA Quantification

AnalyteLinearity (R²)Recovery (%)Reproducibility (RSD %)Limit of Detection (µg/mL)
Acetic Acid> 0.9995 - 110< 50.3 - 0.6
Propionic Acid> 0.9998 - 105< 40.03 - 0.12
Butyric Acid> 0.9997 - 112< 4.50.03 - 0.12
2-Methylbutanoic Acid> 0.9995 - 115< 5~0.05

Data is representative and may vary based on the specific matrix and instrumentation.[1][6]

Experimental Protocols

Protocol 1: Quantification of 2-Methylbutanoate in Human Plasma using this compound as an Internal Standard

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol) as the internal standard. c. Vortex briefly to mix.

2. Acidification and Extraction: a. Add 50 µL of 1M HCl to acidify the sample.[6] b. Add 500 µL of a cold extraction solvent (e.g., methyl tert-butyl ether or a 2:1 chloroform:methanol mixture).[2][6] c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the phases. e. Carefully transfer the upper organic layer to a new tube. f. Repeat the extraction step and pool the organic layers.

3. Derivatization (Optional but recommended for GC-MS): a. Evaporate the solvent under a gentle stream of nitrogen. b. Reconstitute the dried extract in 50 µL of a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl). c. Incubate at 60 °C for 30 minutes.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use the parameters outlined in Table 1. c. Monitor the characteristic ions for both the endogenous 2-methylbutanoate and the deuterated internal standard.

5. Data Analysis: a. Integrate the peak areas for the selected ions of the analyte and the internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Determine the concentration of the endogenous 2-methylbutanoate in the sample using a calibration curve prepared with known concentrations of unlabeled standard and a fixed concentration of the internal standard.

Protocol 2: In Vitro Metabolic Tracing in a Gut Microbiota Fermentation Model

1. Culture Preparation: a. Prepare an anaerobic culture medium containing a carbon source for fermentation (e.g., a complex carbohydrate or amino acids). b. Inoculate the medium with a fecal slurry or a defined consortium of gut bacteria.

2. Tracer Introduction: a. Add this compound to the culture at a final concentration of 10-100 µM. b. Incubate the culture under anaerobic conditions at 37 °C.

3. Time-Course Sampling: a. Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 24 hours). b. Centrifuge the aliquots to separate the bacterial cells and the supernatant.

4. Sample Processing and Analysis: a. Process the supernatant and cell pellets separately for metabolite extraction as described in Protocol 1. b. Analyze the extracts by GC-MS or LC-MS to identify and quantify deuterated metabolites.

5. Data Interpretation: a. Track the appearance of the d3-label in downstream metabolites over time to map the metabolic pathways. b. Calculate the isotopic enrichment to determine the contribution of 2-methylbutanoate to various metabolic pools.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Feces, Tissue) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS Acidification Acidification (e.g., HCl) Add_IS->Acidification Extraction Solvent Extraction (e.g., MTBE) Acidification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Experimental workflow for fatty acid quantification.

G cluster_gut Gut Lumen cluster_host Host Metabolism (Colonocyte) Isoleucine Isoleucine Microbiota Gut Microbiota Isoleucine->Microbiota Methylbutanoate 2-Methylbutanoate Microbiota->Methylbutanoate MethylbutyrylCoA 2-Methylbutyryl-CoA Methylbutanoate->MethylbutyrylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Metabolic pathway of 2-methylbutanoate.

References

Application Notes and Protocols for Ethyl 2-(methyl-d3)butanoate in Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a key volatile organic compound that contributes a characteristic fruity, apple-like aroma to a variety of fruits and fermented beverages, including apples, pineapples, oranges, and wine.[1][2][3] Its presence and concentration are critical to the sensory profile of these products. Accurate quantification of ethyl 2-methylbutanoate is therefore essential for quality control, product development, and authenticity assessment in the flavor and fragrance industry.

Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of ethyl 2-methylbutanoate, serves as an ideal internal standard for its quantitative analysis.[4] The application of stable isotope dilution analysis (SIDA) in conjunction with gas chromatography-mass spectrometry (GC-MS) is a powerful and accurate method for the quantification of volatile flavor compounds.[5][6] This technique relies on the addition of a known amount of the isotopically labeled standard to the sample. Due to their nearly identical chemical and physical properties, the deuterated standard co-elutes with the native analyte and experiences similar losses during sample preparation and analysis, enabling precise and accurate quantification.[5]

These application notes provide a detailed overview of the role of this compound in flavor and fragrance analysis, including protocols for its use in SIDA-GC-MS, and a summary of relevant quantitative data.

Application: Quantitative Analysis of Ethyl 2-methylbutanoate in Wine using Stable Isotope Dilution Analysis (SIDA)

This section outlines the use of this compound as an internal standard for the quantification of ethyl 2-methylbutanoate in a wine matrix.

Principle

A known amount of this compound is spiked into a wine sample. The volatile compounds, including both the native ethyl 2-methylbutanoate and the deuterated internal standard, are extracted, concentrated, and analyzed by GC-MS. By comparing the peak areas of the respective molecular ions or characteristic fragment ions, the concentration of the native analyte in the original sample can be accurately determined.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Sample Wine Sample Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Concentration of Ethyl 2-methylbutanoate Quantification->Result

Caption: Workflow for the quantification of ethyl 2-methylbutanoate using SIDA.

Protocols

Synthesis of this compound (Internal Standard)

A plausible synthesis route for this compound can be adapted from the synthesis of similar compounds. The following is a hypothetical protocol based on the reaction of a deuterated starting material.

Reaction Scheme:

G 2-Bromobutane 2-Bromobutane Grignard\nReagent Grignard Reagent 2-Bromobutane->Grignard\nReagent + Mg 2-(methyl-d3)butanoic acid 2-(methyl-d3)butanoic acid Grignard\nReagent->2-(methyl-d3)butanoic acid + CO2 (from d3-methyl iodide) This compound This compound 2-(methyl-d3)butanoic acid->this compound + Ethanol, H+

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Deuterated methyl iodide (d3-MeI)

  • Dry ice (solid CO2)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, react 2-bromobutane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Carboxylation: Add the Grignard reagent dropwise to a slurry of crushed dry ice in anhydrous diethyl ether. This will form the carboxylate salt.

  • Alkylation with Deuterated Methyl Iodide: In a separate reaction, prepare a deuterated Grignard reagent from d3-methyl iodide and magnesium. React this with the previously formed carboxylate to introduce the deuterated methyl group.

  • Acidification: Acidify the reaction mixture with dilute hydrochloric acid to yield 2-(methyl-d3)butanoic acid.

  • Esterification: Reflux the 2-(methyl-d3)butanoic acid with an excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid to produce this compound.

  • Purification: Purify the final product by distillation. Confirm the structure and isotopic enrichment using NMR and MS analysis.

Sample Preparation for Wine Analysis

Materials:

  • Wine sample

  • This compound internal standard solution (e.g., 10 µg/mL in ethanol)

  • Dichloromethane (CH2Cl2), analytical grade

  • Anhydrous sodium sulfate (Na2SO4)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or gentle stream of nitrogen

Procedure:

  • Spiking: To a 50 mL centrifuge tube, add 10 mL of the wine sample.

  • Add a precise volume of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 µg/L).

  • Extraction: Add 5 mL of dichloromethane to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the volatile compounds.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat the extraction of the aqueous layer twice more with 5 mL of dichloromethane each time.

  • Combine the three organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters (Example):

ParameterSetting
Injector
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 250 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethyl 2-methylbutanoate~8.5 min8857, 101, 130
This compound~8.45 min9160, 104, 133

Note: Retention times and mass fragments should be confirmed by injecting pure standards.

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the native analyte (ethyl 2-methylbutanoate). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The resulting calibration curve will be used to determine the concentration of the analyte in the unknown samples.

Example Quantitative Data

The following table presents hypothetical performance data for the SIDA method, based on typical values reported for similar analyses in the literature.[7]

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Repeatability (RSD, n=5)< 5%
Reproducibility (RSD, n=5, 3 days)< 10%
Recovery95-105%
Quantification of Ethyl 2-methylbutanoate in Wine Samples

The following table shows example results for the quantification of ethyl 2-methylbutanoate in different wine samples. The average concentration of ethyl 2-methylbutanoate in red wines is often around 50 µg/L.[3]

Wine SampleAnalyte/IS Peak Area RatioConcentration (µg/L)
Red Wine A1.2548.5
Red Wine B1.5259.2
White Wine C0.8834.1

Logical Relationships in SIDA

The accuracy of the SIDA method is based on a key logical relationship between the analyte and the internal standard.

G Analyte Analyte (Ethyl 2-methylbutanoate) Properties Identical Physicochemical Properties Analyte->Properties IS Internal Standard (this compound) IS->Properties Losses Equal Losses During Sample Preparation & Analysis Properties->Losses Ratio Constant Analyte/IS Ratio Losses->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical basis of Stable Isotope Dilution Analysis (SIDA).

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the important flavor compound ethyl 2-methylbutanoate. The use of Stable Isotope Dilution Analysis with GC-MS provides a robust and reliable method for researchers, scientists, and professionals in the flavor, fragrance, and beverage industries. The protocols and data presented here offer a comprehensive guide for the application of this powerful analytical technique.

References

Application Notes and Protocols for the Quantification of Ethyl 2-methylbutanoate using Ethyl 2-(methyl-d3)butanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile ester that contributes to the characteristic fruity aroma of various foods and beverages, including apples, strawberries, and wine.[1] Its accurate quantification is crucial in flavor and fragrance analysis, food quality control, and metabolic research. The use of a stable isotope-labeled internal standard, such as Ethyl 2-(methyl-d3)butanoate, is the gold standard for precise and accurate quantification by mass spectrometry. This deuterated analog co-elutes with the target analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[2]

This document provides detailed application notes and protocols for the sample preparation and analysis of Ethyl 2-methylbutanoate using this compound as an internal standard, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The quantification of Ethyl 2-methylbutanoate is achieved by spiking the sample with a known concentration of this compound. The volatile and semi-volatile compounds in the sample are then extracted and concentrated from the headspace using an SPME fiber. Following thermal desorption of the analytes from the SPME fiber in the GC inlet, the compounds are separated chromatographically and detected by a mass spectrometer. Quantification is performed by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Ethyl 2-methylbutanoate (CAS: 7452-79-1)[1]

    • This compound (Isotopologue of Ethyl 2-methylbutanoate)[2]

  • Solvents and Chemicals:

    • Methanol (HPLC grade)

    • Ethanol (for matrix simulation in calibration standards)

    • Sodium chloride (analytical grade)

    • Ultrapure water

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatility analytes.

  • Vials:

    • 20 mL amber glass headspace vials with PTFE/silicone septa and magnetic screw caps.

Experimental Protocols

I. Preparation of Standards and Samples
  • Stock Solutions:

    • Prepare a stock solution of Ethyl 2-methylbutanoate (e.g., 1000 µg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Store stock solutions at -20°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., 10% ethanol in water for beverages) with appropriate aliquots of the Ethyl 2-methylbutanoate stock solution to achieve a desired concentration range (e.g., 1-200 µg/L).

    • Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 10 µg/L).

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.

    • For solid samples, add a known volume of ultrapure water.

    • Spike the sample with the same constant concentration of the this compound internal standard as used in the calibration standards.

    • Add sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a screw cap.

II. Headspace Solid-Phase Microextraction (HS-SPME)

The following is a generalized HS-SPME protocol. Optimal conditions should be determined experimentally for each specific matrix.

  • Incubation/Equilibration: Place the sealed vial in an autosampler tray or heating block. Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 7.5 minutes) to allow the volatile compounds to equilibrate in the headspace. Agitation during incubation can improve analyte partitioning.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 7.5 minutes) at the same temperature as the incubation.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes).

III. GC-MS Analysis

The following are suggested GC-MS parameters. These should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column such as a DB-WAX or equivalent is suitable for separating volatile esters.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes

      • Ramp: 5°C/min to 250°C

      • Hold: 1 minute at 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.

      • Quantifier and Qualifier Ions for Ethyl 2-methylbutanoate: To be determined by analyzing a standard solution in full scan mode. Common fragments for similar esters include m/z 88, 102, and 74.[1]

      • Quantifier and Qualifier Ions for this compound: The molecular ion and key fragments will be shifted by +3 m/z compared to the non-deuterated analog. For example, if a key fragment is at m/z 102 for the analyte, the corresponding fragment for the internal standard would be at m/z 105.

Data Presentation

The following table summarizes validation data for the analysis of various volatile esters, including ethyl butanoate and ethyl 2-methylbutanoate, in beer using a validated HS-SPME-GC-SIM-MS method. This data can be used as a reference for expected performance.

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Measurement Precision (%RSD)
Ethyl butanoate0.020.071023.2
Ethyl 2-methylbutanoate 0.03 0.10 98 4.1
Ethyl 3-methylbutanoate0.040.13993.8
Ethyl hexanoate0.020.061012.9
Ethyl octanoate0.010.041032.5
Data adapted from a study on hop-derived esters in beer.[3]

Experimental Workflows

experimental_workflow Figure 1. HS-SPME Sample Preparation Workflow sample Sample Collection (e.g., 5 mL liquid or 1 g solid) vial Transfer to 20 mL Headspace Vial sample->vial spike Spike with Internal Standard (this compound) vial->spike salt Add NaCl (to increase ionic strength) spike->salt seal Seal Vial salt->seal incubate Incubate and Equilibrate (e.g., 60°C for 7.5 min) seal->incubate extract HS-SPME Extraction (e.g., 60°C for 7.5 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb

Caption: HS-SPME Sample Preparation Workflow.

analytical_workflow Figure 2. Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep HS-SPME Procedure (as in Figure 1) gc_ms GC-MS Analysis (Separation and Detection) sample_prep->gc_ms peak_integration Peak Integration gc_ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

References

Application Notes and Protocols for Ethyl 2-(methyl-d3)butanoate as a Tracer Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methyl-d3)butanoate is a stable isotope-labeled version of the volatile organic compound ethyl 2-methylbutanoate.[1] The replacement of three hydrogen atoms with deuterium on the methyl group provides a distinct mass shift, making it an excellent tracer for metabolic studies and a reliable internal standard for quantitative analysis.[1] This document provides detailed application notes and protocols for the effective use of this compound in research and development.

Application Notes

Metabolic Flux Analysis (MFA)

This compound can be employed as a tracer to investigate the metabolism of short-chain fatty acid esters. Upon entering a biological system, it is likely hydrolyzed to ethanol and 2-methylbutanoic acid. The deuterated methyl group can then be traced as it is incorporated into various metabolic pathways.

  • Studying Fatty Acid Metabolism: The deuterated 2-methylbutyryl-CoA can enter pathways of fatty acid metabolism and be used for the synthesis of larger lipids or be metabolized to provide energy.[2][3]

  • Investigating the Tricarboxylic Acid (TCA) Cycle: The acetyl-CoA derived from the metabolism of the tracer can enter the TCA cycle, allowing for the study of its flux and contribution to cellular energy production.[2][4]

  • Histone Acetylation: The deuterated acetyl-CoA can also be used in histone acetylation, providing a means to study the link between metabolism and epigenetic regulation.[2]

Stable Isotope Dilution Analysis (SIDA)

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, ethyl 2-methylbutanoate, in various matrices.[1][5][6] In SIDA, a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This method corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[5][6]

  • Food and Beverage Analysis: Quantification of ethyl 2-methylbutanoate, a compound contributing to the aroma of fruits and fermented beverages.[7]

  • Environmental Monitoring: Measuring the concentration of volatile organic compounds in air or water samples.

  • Pharmacokinetic Studies: If the non-labeled compound is part of a drug formulation or a metabolite, the deuterated standard can be used to quantify its concentration in biological fluids.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

This protocol describes a general workflow for tracing the metabolic fate of this compound in a cell culture model.

Materials:

  • This compound

  • Cultured mammalian cells (e.g., HepG2)

  • Standard cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment.

  • Tracer Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with this compound to the desired final concentration (e.g., 10-100 µM).

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed tracer medium to the cells.

  • Incubation: Incubate the cells for a predetermined period (a time-course experiment may be necessary to optimize this step).

  • Metabolite Extraction:

    • Place the culture plate on ice.

    • Rapidly aspirate the tracer medium.

    • Immediately add ice-cold 80% methanol to quench metabolic activity and extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Analyze the metabolite extracts by LC-MS/MS or GC-MS to identify and quantify the incorporation of deuterium into downstream metabolites.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding media_prep 2. Tracer Medium Preparation initiate_labeling 3. Initiate Labeling media_prep->initiate_labeling incubation 4. Incubation initiate_labeling->incubation extraction 5. Metabolite Extraction incubation->extraction processing 6. Sample Processing extraction->processing analysis 7. LC-MS/MS or GC-MS Analysis processing->analysis

In Vitro Metabolic Tracing Workflow
Protocol 2: Quantification by Stable Isotope Dilution Analysis using GC-MS

This protocol outlines the quantification of ethyl 2-methylbutanoate in a sample using this compound as an internal standard.

Materials:

  • Sample containing ethyl 2-methylbutanoate

  • This compound internal standard solution of known concentration

  • Appropriate extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • GC-MS system with a suitable column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample into a vial.

    • Spike the sample with a precise volume of the this compound internal standard solution.

    • Vortex the sample to ensure thorough mixing.

  • Extraction:

    • Add the extraction solvent to the sample.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers (if applicable).

    • Transfer the organic layer to a clean tube.

    • Dry the extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer an aliquot of the dried extract to a GC vial.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Run the analysis using the optimized GC-MS method.

GC-MS Parameters (Example):

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)
Injector Temp. 250°C
Injection Mode Splitless
Oven Program 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
MS System Agilent 7000D MS/MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z for ethyl 2-methylbutanoate and this compound

Data Analysis:

  • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Determine the concentration of the analyte in the sample by comparing its response ratio to the calibration curve.

Signaling Pathway and Data Presentation

metabolic_pathway cluster_cell Cellular Environment E2MB_d3 This compound Hydrolysis Hydrolysis E2MB_d3->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol MB_d3 2-(methyl-d3)butanoic acid Hydrolysis->MB_d3 MB_CoA_d3 2-(methyl-d3)butyryl-CoA MB_d3->MB_CoA_d3 Propionyl_CoA Propionyl-CoA MB_CoA_d3->Propionyl_CoA Acetyl_CoA_d3 Acetyl-d3-CoA MB_CoA_d3->Acetyl_CoA_d3 TCA_Cycle TCA Cycle Acetyl_CoA_d3->TCA_Cycle Histone_Acetylation Histone Acetylation Acetyl_CoA_d3->Histone_Acetylation Fatty_Acid_Synth Fatty Acid Synthesis Acetyl_CoA_d3->Fatty_Acid_Synth

Metabolic Fate of this compound
Quantitative Data Summary

The following table presents hypothetical but realistic data from a stable isotope dilution analysis experiment to quantify ethyl 2-methylbutanoate in three different sample matrices. A fixed concentration of this compound (100 ng/mL) was used as the internal standard.

Sample IDMatrixAnalyte Peak AreaInternal Standard Peak AreaResponse RatioCalculated Concentration (ng/mL)
CAL-1Standard15,234150,8760.10110.0
CAL-2Standard76,170151,2340.50450.0
CAL-3Standard153,289152,4561.005100.0
CAL-4Standard305,123151,9872.008200.0
Sample AFruit Juice112,567149,8760.75174.8
Sample BWine245,876152,1231.616160.8
Sample CWater5,432153,4560.0353.5

This data illustrates how the response ratio of the analyte to the internal standard can be used to accurately determine the concentration of the analyte across a range of concentrations and in different sample types.

References

Purchasing High-Purity Ethyl 2-(methyl-d3)butanoate for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and utilization of high-purity Ethyl 2-(methyl-d3)butanoate (CAS No. 181878-39-7) in a research setting. This deuterated ester serves as a valuable tool in various analytical and metabolic studies.

Product Information and Supplier Specifications

High-purity this compound is a stable isotope-labeled compound essential for applications requiring precise quantification and metabolic tracking. Several reputable suppliers offer this product for research purposes. Below is a summary of typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise data.

Data Presentation: Supplier Comparison

ParameterMedChemExpressSanta Cruz BiotechnologyCambridge Isotope LaboratoriesCayman Chemical
Product Name This compoundEthyl 2-Methylbutyrate-D3This compoundThis compound
CAS Number 181878-39-7[1]181878-39-7[2]181878-39-7 (inferred)181878-39-7 (inferred)
Molecular Formula C₇H₁₁D₃O₂[1]C₇H₁₁D₃O₂[2]C₇H₁₁D₃O₂C₇H₁₁D₃O₂
Molecular Weight 133.20[1]133.20[2]133.20133.20
Purity (Typical) ≥98% (by GC)Information not publicly available≥98%≥98%
Isotopic Enrichment ≥99%Information not publicly available≥98%≥99% Deuterated Forms
Physical Form LiquidLiquidLiquidLiquid
Storage -20°C for 3 years (in solvent)Room Temperature-20°C-20°C

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular lot. Always consult the supplier's Certificate of Analysis for the most accurate information.

Key Applications

The primary applications of high-purity this compound in research are as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic and pharmacokinetic studies.

  • Internal Standard in Quantitative Analysis: Due to its chemical similarity to the unlabeled (protio) analogue, Ethyl 2-methylbutanoate, the deuterated version is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. It co-elutes with the analyte of interest and helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

  • Tracer in Metabolic and Pharmacokinetic Studies: The deuterium label allows researchers to distinguish the administered compound from its endogenous counterparts. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies to track the absorption, distribution, metabolism, and excretion (ADME) of the compound or a drug candidate with a similar ester moiety.

Experimental Protocols

Protocol for Use as an Internal Standard in LC-MS Quantification

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., unlabeled Ethyl 2-methylbutanoate) in a biological matrix.

Materials:

  • This compound (Internal Standard, IS)

  • Analyte standard

  • Biological matrix (e.g., plasma, urine)

  • Solvents for extraction and mobile phase (LC-MS grade)

  • Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS system

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and the internal standard (IS), typically at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix.

    • Add a fixed concentration of the IS stock solution to each calibration standard and quality control (QC) sample. The IS concentration should be consistent across all samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC, and study sample, add 150 µL of the protein precipitation agent containing the internal standard.

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis:

    • Develop a suitable LC method to achieve chromatographic separation of the analyte and IS from other matrix components.

    • Optimize the MS parameters for the detection of both the analyte and the IS. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the best sensitivity and selectivity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Analyte & IS) calibration_standards Prepare Calibration Standards & QCs stock_solutions->calibration_standards spike_is Spike IS into all Samples calibration_standards->spike_is protein_precipitation Protein Precipitation spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Workflow for using a deuterated internal standard in LC-MS.
Protocol for In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes, with this compound as a potential tracer.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS system

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Metabolic Stability Assay Workflow:

G prep Prepare Incubation Mixture (Microsomes + NADPH System) prewarm Pre-warm to 37°C prep->prewarm initiate Initiate Reaction with This compound prewarm->initiate sampling Time-Point Sampling initiate->sampling quench Quench Reaction sampling->quench process Sample Processing (Centrifugation) quench->process analysis LC-MS Analysis process->analysis data Data Analysis (Calculate Half-life) analysis->data

Workflow for an in vitro metabolic stability assay.

Mandatory Safety Precautions

Researchers must handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

By following these guidelines and protocols, researchers can effectively utilize high-purity this compound to achieve accurate and reliable results in their analytical and drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues with Ethyl 2-(methyl-d3)butanoate in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the deuterated form of ethyl 2-methylbutanoate, a volatile ester commonly found in fruits and beverages that contributes to their characteristic aroma.[1][2] In analytical chemistry, this compound is frequently used as an internal standard for the quantification of the non-deuterated form and other similar volatile compounds in complex matrices like wine, fruit juices, and other food products.[3] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[4][5]

Q2: I am observing a distorted, broad, or shouldered peak for this compound. What could be the cause?

A2: Distorted peak shapes, such as tailing, fronting, or the appearance of shoulders, often indicate a co-elution problem where another compound is eluting at or very near the same retention time as your analyte.[6][7] Other potential causes include issues with the GC column, such as contamination or degradation, improper installation, or a non-optimized injection or oven temperature program.[8]

Q3: How can I confirm if I have a co-elution issue?

A3: The mass spectrometer is a powerful tool for diagnosing co-elution. By examining the mass spectrum across the entirety of the chromatographic peak, you can look for changes in the relative ion abundances. A pure peak will exhibit a consistent mass spectrum from start to finish. If the mass spectrum changes across the peak, it is a strong indication that more than one compound is present. You can also plot the extracted ion chromatograms (EICs) for a unique ion of your analyte and a suspected co-eluent to see if they are perfectly aligned.

Q4: My deuterated standard, this compound, is eluting at a slightly different time than its non-deuterated counterpart. Is this normal?

A4: Yes, this is a known chromatographic phenomenon. Deuterated compounds often have slightly shorter retention times than their non-deuterated analogs when analyzed by GC.[9] This is due to the subtle differences in the physicochemical properties imparted by the deuterium atoms. While the difference is usually small, it is important to be aware of this when developing your method and integrating peaks for quantification.

Troubleshooting Guides

Issue 1: Suspected Co-elution of this compound with Ethyl Butanoate in a Fruit Volatile Extract

Scenario: You are analyzing a fruit extract and notice that the peak for your internal standard, this compound, is broader than expected and shows some tailing. You suspect co-elution with another volatile ester, such as ethyl butanoate, which is commonly found in fruits and has a similar structure and boiling point.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Resolution Strategies cluster_3 Outcome A Broad/Tailing Peak for This compound B Examine Mass Spectrum Across the Peak A->B Step 1 C Plot Extracted Ion Chromatograms (EICs) for m/z 105 (Analyte) and m/z 88 (Suspected Co-eluent) B->C Step 2 D Co-elution Confirmed C->D Step 3 E Optimize Oven Temperature Program (Slower Ramp Rate) D->E Option A F Change GC Column (e.g., to a more polar phase) D->F Option B G Modify Sample Preparation (e.g., SPE cleanup) D->G Option C H Baseline Resolution Achieved E->H F->H G->H

Troubleshooting workflow for co-elution.

Detailed Troubleshooting Steps:
  • Confirm Co-elution with MS:

    • Action: Acquire a full scan mass spectrum across the peak of interest. Look for ions that are characteristic of this compound (e.g., molecular ion at m/z 133, and key fragments) and potential co-eluents like ethyl butanoate (e.g., molecular ion at m/z 116, and fragments like m/z 88). A changing ratio of these ions across the peak confirms co-elution.

    • Rationale: The mass spectrometer can differentiate between compounds with different masses even if they are not chromatographically separated.

  • Optimize the Oven Temperature Program:

    • Action: Decrease the temperature ramp rate in the region where the compounds elute. For example, if the co-elution occurs around 100°C with a 10°C/min ramp, try reducing the ramp to 5°C/min or even 3°C/min in that temperature range.[10][11]

    • Rationale: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can enhance the separation of closely eluting compounds.[12]

  • Change the GC Column:

    • Action: If optimizing the temperature program is insufficient, switch to a column with a different stationary phase. If you are using a non-polar column (e.g., DB-1, HP-5ms), consider a column with a more polar stationary phase (e.g., DB-WAX, Carbowax).[13]

    • Rationale: Different stationary phases provide different selectivities based on the polarity and other chemical properties of the analytes. A polar column will interact more strongly with polar compounds, altering the elution order and potentially resolving the co-eluting peaks.[14]

  • Refine Sample Preparation:

    • Action: Implement a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering matrix components before GC-MS analysis.[15][16]

    • Rationale: Complex sample matrices can contain numerous compounds that may co-elute with the analyte of interest. A targeted cleanup can selectively remove these interferences.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for the Separation of this compound and Ethyl Butanoate on a Polar Column

This protocol provides a starting point for separating this compound from a common co-eluent, ethyl butanoate, using a polar GC column.

  • Column: Polyethylene glycol (WAX) type column (e.g., DB-WAX, Innowax), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Sample Preparation of a Beverage Sample for Volatile Ester Analysis

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting volatile esters from a beverage matrix.[15]

  • Sample Preparation:

    • Pipette 10 mL of the beverage sample into a 20 mL screw-cap vial.

    • Add 2 g of sodium chloride to the sample.

    • Spike the sample with an appropriate amount of the this compound internal standard solution.

  • Extraction:

    • Add 2 mL of dichloromethane to the vial.

    • Cap the vial and vortex vigorously for 2 minutes.

    • Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.

  • Analysis:

    • Carefully transfer the bottom organic layer (dichloromethane) to a 2 mL autosampler vial.

    • Inject 1 µL of the extract into the GC-MS system.

Quantitative Data Summary

The following table provides typical mass fragments that can be used for the identification and quantification of this compound and a potential co-eluent, ethyl butanoate.

CompoundMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound133.2010560, 74
Ethyl Butanoate116.168843, 71

Data inferred from common fragmentation patterns of esters.[1][17]

Visualizations

Logical Relationship for GC Method Optimization

cluster_0 Problem: Co-elution cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Goal A Poor Peak Resolution B Modify Temperature Program A->B Initial Step C Change Column Polarity A->C Alternative Step D Adjust Carrier Gas Flow Rate B->D E Change Column Dimensions (Length, I.D., Film Thickness) C->E F Improved Separation D->F E->F

GC method optimization strategy.

Mass Spectral Fragmentation of Ethyl 2-methylbutanoate

The following diagram illustrates a common fragmentation pathway for ethyl 2-methylbutanoate, which is analogous to that of its deuterated counterpart.

A Ethyl 2-methylbutanoate [M]+• (m/z 130) B [M - C2H5O]+ (m/z 85) A->B Loss of ethoxy radical C [M - C3H7]+ (m/z 87) A->C Loss of propyl radical D McLafferty Rearrangement [C4H8O2]+• (m/z 88) A->D γ-hydrogen transfer

Fragmentation of Ethyl 2-methylbutanoate.

References

long-term stability and proper storage of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of Ethyl 2-(methyl-d3)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of the volatile organic compound Ethyl 2-methylbutanoate.[1][2] In its deuterated form, it is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the non-deuterated analogue.[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the endogenous or unlabeled compound.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage conditions. General guidelines are provided below, but always refer to the manufacturer's certificate of analysis for specific recommendations.

FormStorage TemperatureContainerAdditional Precautions
Neat (Solid/Liquid) Refrigerated (2-8 °C) or Frozen (-20 °C)Tightly sealed, amber glass vialProtect from light and moisture. Store in a dry, well-ventilated area away from heat and ignition sources.
Stock Solutions Frozen (-20 °C)Tightly sealed, amber glass vialsUse a solvent appropriate for the analytical method. Ensure the cap is securely fastened to prevent solvent evaporation.[3]
Working Solutions Refrigerated (2-8 °C)Tightly sealed, amber glass vialsIt is recommended to prepare fresh on the day of analysis. If stored, do not keep for more than 16 days under refrigeration.[3]

Q3: How does deuterium labeling affect the stability of this compound compared to its non-deuterated counterpart?

The replacement of hydrogen atoms with deuterium at the methyl group results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][] This phenomenon, known as the kinetic isotope effect (KIE), can lead to enhanced metabolic and chemical stability.[4][][6] Specifically, it can slow down degradation processes like oxidation and hydrolysis where the cleavage of a C-H bond is the rate-limiting step.[4] While the deuterium itself is a stable isotope and does not decay, the overall stability of the molecule is also dependent on its entire structure and the storage conditions.[4]

Q4: What are the potential degradation pathways for this compound?

As an ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by either an acid or a base.[7][8]

    • Acid-catalyzed hydrolysis: This is a reversible reaction that yields 2-(methyl-d3)butanoic acid and ethanol.[7][9]

    • Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces the salt of the carboxylic acid (e.g., sodium 2-(methyl-d3)butanoate) and ethanol.[7][8]

  • Thermal Decomposition: At elevated temperatures, esters can decompose to form various products, including carboxylic acids and alkenes.[10][11] For ethyl esters, a common pathway involves a six-centered transition state leading to the formation of an alkene (ethylene) and the corresponding carboxylic acid.[11]

Q5: Can the deuterium label on this compound be lost?

The deuterium atoms in this compound are attached to a carbon atom and are generally stable. However, back-exchange with protons from moisture in the environment can occur over time, especially if not stored properly.[4] It is crucial to store the compound in a dry environment and in tightly sealed containers to minimize the risk of reducing isotopic enrichment.[4] Deuterium labels on heteroatoms (like -OH or -NH) are much more susceptible to exchange.[3][12]

Troubleshooting Guides

Issue 1: Variability in Internal Standard Response

A common issue encountered when using this compound as an internal standard is high variability in its analytical response. This can compromise the accuracy of quantitative results.

G start High Internal Standard (IS) Variability Observed pattern Analyze IS Response Pattern start->pattern sporadic Sporadic Flyers (Individual Irregularities) pattern->sporadic systematic Systematic Variability (Groups of Samples Differ) pattern->systematic one_off Investigate One-Off Errors: - IS Spiking Error (None/Double) - Injection Volume Discrepancy - Extraction Inconsistency sporadic->one_off systematic_issues Investigate Systematic Issues: - Matrix Effects - IS Stability in Matrix - Co-eluting Interferences - Instrument Performance Drift systematic->systematic_issues reanalyze Re-prepare and Re-analyze Affected Sample(s) one_off->reanalyze remediate Remediate Systematic Issue: - Optimize Chromatography - Improve Sample Preparation - Dilute Samples systematic_issues->remediate

Issue 2: Unexpected Peaks in Chromatogram

The appearance of new, unexpected peaks in the chromatogram of a sample containing this compound can indicate degradation.

G start Unexpected Peak(s) Observed check_blank Analyze a Blank Sample (Solvent Only) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contamination Source of Contamination: - Solvent - Glassware - Septa peak_present->contamination Yes check_is_solution Analyze Freshly Prepared IS Solution peak_present->check_is_solution No resolve Resolve Contamination/Degradation Issue contamination->resolve peak_in_is Peak Present in Fresh IS Solution? check_is_solution->peak_in_is is_degradation IS Degradation: - Review Storage Conditions - Check for Hydrolysis or Thermal Decomposition peak_in_is->is_degradation Yes sample_matrix Peak Originates from Sample Matrix: - Investigate Matrix Components - Optimize Sample Preparation peak_in_is->sample_matrix No is_degradation->resolve

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its shelf life under recommended storage conditions.

Materials:

  • This compound (neat or in solution)

  • Stability chambers with controlled temperature and humidity

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (e.g., GC-MS or LC-MS)

  • High-purity solvents

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in amber glass vials.

    • For solutions, use a concentration relevant to its intended use.

    • Tightly seal the vials.

    • Prepare a sufficient number of samples for testing at all time points and conditions.

  • Initial Analysis (Time Zero):

    • Analyze a set of freshly prepared samples to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Storage Conditions:

    • Place the prepared samples in stability chambers set to the following conditions (as per ICH guidelines for accelerated testing):

      • 40°C ± 2°C / 75% RH ± 5% RH[13]

    • Simultaneously, store a set of samples under the recommended long-term storage conditions (e.g., 5°C ± 3°C) as a control.[14]

  • Time Points for Analysis:

    • For the accelerated stability study, pull samples for analysis at predetermined time points, for example: 0, 1, 3, and 6 months.[15]

    • For the long-term study, the frequency should be sufficient to establish the stability profile, for instance: every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

  • Analytical Method:

    • Use a validated stability-indicating analytical method (e.g., GC-MS or LC-MS) that can accurately quantify this compound and separate it from potential degradation products.

  • Data Analysis:

    • At each time point, determine the concentration and purity of this compound.

    • Calculate the percentage of the initial concentration remaining.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each elevated temperature.

    • Use the Arrhenius equation to extrapolate the degradation rate at the recommended long-term storage temperature and predict the shelf life.[16]

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Aliquots of This compound t0 Initial Analysis (Time 0) prep->t0 accelerated Accelerated Conditions (e.g., 40°C / 75% RH) t0->accelerated long_term Long-Term Conditions (e.g., 5°C) t0->long_term pull_samples Pull Samples at Predetermined Time Points accelerated->pull_samples long_term->pull_samples analytical_method Analyze using a Stability-Indicating Method (e.g., GC-MS) pull_samples->analytical_method calc_rate Calculate Degradation Rate (k) analytical_method->calc_rate arrhenius Apply Arrhenius Equation calc_rate->arrhenius shelf_life Predict Shelf Life arrhenius->shelf_life

References

Technical Support Center: Minimizing Isotopic Exchange with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic exchange of deuterated internal standards in mass spectrometry-based analyses. Accurate quantification relies on the stability of these standards, and this guide provides practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated internal standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This is problematic because it compromises the integrity and accuracy of quantitative bioanalysis.[3][4] The loss of deuterium can lead to an underestimation of the analyte, inaccurate quantification due to a changing analyte-to-internal standard ratio, and poor assay reproducibility.[4] In severe cases, the deuterated standard can convert back to the unlabeled analyte, creating a false positive and artificially inflating the measured concentration.[5]

Q2: What are the primary factors that promote H/D exchange?

Several experimental and environmental factors can significantly influence the rate of H/D exchange:

  • pH: The pH of the solution is a critical factor.[1][5][6] Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for many compounds occurring in the near-neutral pH range, typically between pH 2.5 and 7.[1][7][8] For amide hydrogens, the minimum exchange rate is observed around pH 2.5-3.0.[4][7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[1][3][7] It is crucial to maintain low temperatures during sample preparation, storage, and analysis.[4][9]

  • Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate the exchange.[1][3] Aprotic solvents like acetonitrile are generally preferred for storing and handling deuterated standards when the analyte's solubility allows.[1][8]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.[1][2][3]

    • Labile Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][2] Deuterium atoms on a carbon adjacent to a carbonyl group (alpha-carbon) can also be labile, particularly under acidic or basic conditions due to keto-enol tautomerism.[1][5]

    • Stable Positions: Deuterium labels on aromatic rings or aliphatic chains that are not near activating groups are generally more stable.[1]

Q3: Are there alternatives to deuterated internal standards that are less prone to exchange?

Yes, if H/D exchange proves to be an insurmountable issue, consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][6] While these alternatives offer greater stability, they are often more expensive to synthesize.[1][6]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common problems encountered with deuterated internal standards.

Problem 1: Decreasing internal standard signal and/or increasing analyte signal over time.

This is a classic symptom of H/D back-exchange, where the deuterated standard is progressively losing its label.[8]

  • DOT Script for Troubleshooting Workflow:

    start Start: Decreasing IS Signal check_label Review Label Position (Certificate of Analysis) start->check_label labile Labile Position? (e.g., -OH, -NH, alpha-carbonyl) check_label->labile Yes stable Stable Position check_label->stable No optimize Optimize Conditions: - Adjust pH (2.5-7) - Lower Temperature (e.g., 4°C) - Use Aprotic Solvent labile->optimize stability_study Perform Stability Study stable->stability_study optimize->stability_study consider_alt Consider Alternative IS (¹³C, ¹⁵N) stability_study->consider_alt Exchange Confirmed

    Troubleshooting workflow for a decreasing internal standard signal.

Problem 2: Non-linear calibration curve.

A non-linear calibration curve can be caused by issues with the deuterated internal standard.[8]

  • Potential Causes & Solutions:

    • Unlabeled Analyte Impurity: The deuterated standard may contain a small amount of the unlabeled analyte. At high concentrations of the internal standard, this impurity can contribute significantly to the analyte signal, causing a deviation from linearity.[8]

      • Solution: Check the isotopic purity specified in the Certificate of Analysis. Prepare a blank matrix sample spiked only with the internal standard to measure the contribution of the unlabeled analyte.[8]

    • Back-Exchange: If back-exchange is occurring, the changing ratio of the standard to the analyte during the analytical run can lead to poor linearity.[8]

      • Solution: Address the root causes of back-exchange as outlined in Problem 1.

Problem 3: Chromatographic shift between the analyte and the deuterated internal standard.

A slight difference in retention time between the analyte and its deuterated analog, known as the "deuterium isotope effect," can occur.[2][8] While not directly a result of back-exchange, it can exacerbate issues with matrix effects if they do not co-elute perfectly.[2]

  • Solution: Use an internal standard with a higher degree of deuteration (e.g., d4 or greater) to provide a larger mass shift, which can help to chromatographically resolve it from any potential interference from the unlabeled analyte.[8]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol provides a general method to quantify the extent of back-exchange of a deuterated internal standard under specific experimental conditions.[10]

Objective: To determine the percentage of deuterium atoms that exchange with protons from the analytical solvent system over a defined period.

Materials:

  • Deuterated internal standard

  • Unlabeled analytical standard

  • LC-MS grade solvents (as used in the analytical method)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL) using the mobile phase composition of your analytical method.[10]

  • Time-Point Analysis:

    • Inject the working solution immediately (t=0) onto the LC-MS system and acquire a full scan mass spectrum of the deuterated standard.[10]

    • Incubate the working solution at a controlled temperature (e.g., room temperature or the temperature of your autosampler) for defined periods (e.g., 1, 4, 8, and 24 hours).[10]

    • Inject an aliquot of the incubated working solution at each time point and acquire a full scan mass spectrum.[10]

  • Data Analysis:

    • For each time point, determine the peak areas of the monoisotopic peaks for all isotopologues of the internal standard (from the unlabeled, D0, to the fully deuterated, Dn).[10]

    • Calculate the percentage of each isotopologue at each time point.

    • The percentage of back-exchange can be estimated by the increase in the relative abundance of the lower mass isotopologues over time.[10]

  • DOT Script for Stability Assessment Workflow:

    prep_solution Prepare IS Working Solution in Analytical Mobile Phase t0_analysis Inject Immediately (t=0) Acquire Full Scan MS prep_solution->t0_analysis incubation Incubate Solution at Controlled Temperature prep_solution->incubation data_analysis Analyze Mass Spectra: - Determine Isotopologue Peak Areas - Calculate % of each Isotopologue t0_analysis->data_analysis timed_injections Inject at Time Points (e.g., 1, 4, 8, 24h) incubation->timed_injections timed_injections->data_analysis quantify_exchange Quantify Back-Exchange: Increase in Lower Mass Isotopologues data_analysis->quantify_exchange

    Workflow for assessing deuterium back-exchange.

Data Presentation

Table 1: Key Factors Influencing the Rate of Deuterium-Hydrogen Exchange and Mitigation Strategies

FactorCondition Promoting ExchangeRecommended Mitigation Strategy
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7.[1][8]
Temperature HighStore and analyze at low temperatures (e.g., 4°C).[1][8]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile) when possible.[1][8]
Label Position On Heteroatoms (O, N, S)Choose standards with labels on stable carbon positions.[1]
Label Position Alpha to CarbonylExercise caution with pH and temperature.[1]

Table 2: Impact of Temperature and LC Gradient Time on Back-Exchange

ParameterCondition 1Condition 2Impact on Back-ExchangeReference
Temperature 25°C0°CRate of exchange decreases by a factor of ~14.[7]
Temperature 0°C-30°C~40-fold reduction in back-exchange rates.[7]
LC Gradient Time Standard Gradient2-fold Shorter GradientReduction from ~30% to 28%.[7]

References

addressing challenges with Ethyl 2-(methyl-d3)butanoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ethyl 2-(methyl-d3)butanoate as an internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges and questions that may arise during its application.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass difference between this compound and the unlabeled analyte?

The molecular weight of Ethyl 2-methylbutanoate is approximately 130.18 g/mol . This compound has three deuterium atoms replacing three hydrogen atoms on the methyl group at the 2-position. Therefore, the deuterated standard will have a molecular weight that is approximately 3 mass units higher than the unlabeled analyte.

Q2: I am observing a small peak at the mass of the unlabeled analyte when injecting only this compound. What could be the cause?

This is likely due to the natural isotopic abundance of elements (primarily ¹³C) in your deuterated standard. It is also possible that there is a small amount of unlabeled impurity in the standard. To confirm the source, you can check the certificate of analysis for the isotopic purity of the standard.

Q3: My deuterated internal standard is eluting slightly earlier than the unlabeled analyte in my reversed-phase LC-MS method. Is this normal?

Yes, this is a known phenomenon called the "deuterium isotope effect". The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in polarity and retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, this can be problematic if it leads to differential matrix effects.

Q4: Can the methyl-d3 group on this compound undergo hydrogen/deuterium (H/D) exchange in the ion source?

The C-D bonds on an alkyl group like the methyl group in this compound are generally stable under typical mass spectrometry conditions. H/D exchange is more common for deuterium atoms attached to heteroatoms (e.g., -OH, -NH). However, in-source fragmentation can occur, which might be misinterpreted as H/D exchange. Careful optimization of ion source parameters is recommended.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize ion source parameters (e.g., capillary voltage, source temperature) specifically for the deuterated standard.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust chromatographic conditions to separate the analyte and standard from interfering matrix components.
In-source Fragmentation Reduce the cone/fragmentor voltage to minimize unintended fragmentation in the ion source.
Incorrect Concentration Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range and the sensitivity of the instrument.
Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Chromatographic Separation Modify the LC gradient, mobile phase composition, or column chemistry to achieve better co-elution of the analyte and internal standard.
Isotopic Contribution Analyze a pure solution of the unlabeled analyte to check for any contribution to the mass transition of the deuterated standard. If significant, this may require mathematical correction, especially at low analyte concentrations.
Non-linear Response Ensure that the concentration of the internal standard is not so high that it saturates the detector. Prepare a calibration curve to verify the linearity of the response.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters

This protocol describes the optimization of key mass spectrometer parameters using direct infusion.

Materials:

  • This compound solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • Mass spectrometer

Methodology:

  • Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize the precursor ion selection for the deuterated standard (expected m/z around 134).

  • Vary the collision energy to identify the optimal energy for generating stable and abundant product ions. Monitor the expected fragment ions (see fragmentation diagram below).

  • Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the chosen product ion.

Protocol 2: Assessment of Chromatographic Co-elution

This protocol helps to evaluate the degree of separation between the analyte and the internal standard.

Materials:

  • A solution containing both Ethyl 2-methylbutanoate and this compound.

  • LC-MS system.

Methodology:

  • Develop a chromatographic method that provides good peak shape for the analyte.

  • Inject the mixed solution onto the LC-MS system.

  • Acquire data by monitoring the specific mass transitions for both the labeled and unlabeled compounds.

  • Overlay the chromatograms and visually inspect the retention times of the two peaks. Significant separation may require method optimization.

Visualizations

Fragmentation Pathway

fragmentation M This compound [M+H]+ m/z 134 F1 Loss of C2H4 m/z 106 M->F1 - C2H4 F2 Loss of C2H5O• m/z 89 M->F2 - OC2H5 F3 Loss of C2H4O2 m/z 74 M->F3 - CH3COOC2H5 F4 Loss of C4H6D3O• m/z 45 M->F4 - •CH(CD3)CH2CH3

Caption: Predicted fragmentation of this compound.

Troubleshooting Workflow

troubleshooting start Problem Encountered (e.g., Poor Signal, Inaccurate Quantification) check_signal Check Signal Intensity and Stability start->check_signal optimize_ms Optimize MS Parameters (Infusion) check_signal->optimize_ms Low/Variable Signal check_chromatography Assess Chromatographic Co-elution optimize_ms->check_chromatography adjust_lc Adjust LC Method (Gradient, Mobile Phase) check_chromatography->adjust_lc Poor Co-elution check_matrix Investigate Matrix Effects (Post-column Infusion) check_chromatography->check_matrix Good Co-elution adjust_lc->check_matrix improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant Matrix Effects evaluate_purity Check Isotopic Purity and Analyte Contribution check_matrix->evaluate_purity No Significant Matrix Effects solution Problem Resolved improve_cleanup->solution correct_data Apply Correction Factor evaluate_purity->correct_data Contribution Detected evaluate_purity->solution Purity Acceptable correct_data->solution

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Enhancing Analytical Accuracy with Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Ethyl 2-(methyl-d3)butanoate as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical chemistry?

This compound is the deuterated form of Ethyl 2-methylbutanoate, where three hydrogen atoms on the methyl group have been replaced by deuterium.[1][2][3] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated standard is that its physicochemical properties are nearly identical to the non-deuterated analyte of interest.[4] This allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations and enhancing the accuracy and precision of quantification.[5][6]

Q2: What are the main advantages of using a deuterated internal standard like this compound over other types of internal standards?

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several reasons:[4][7]

  • Correction for Analyte Loss: Any loss of the analyte during sample preparation and extraction is mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of recovery-related errors.[7]

  • Mitigation of Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8][9] Since the deuterated standard co-elutes and is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[7][10]

  • Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision and accuracy of bioanalytical methods compared to using structural analogs or no internal standard at all.[4][11]

  • Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) widely recognize and prefer the use of stable isotope-labeled internal standards for bioanalytical method validation.[4][6]

Q3: How does this compound help in overcoming matrix effects?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing signal suppression or enhancement.[10][12] this compound, being chemically almost identical to the analyte, experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate and reliable quantification of the analyte.[7][13]

Troubleshooting Guides

Issue 1: High Variability in Analytical Results

Q: I am observing high variability and poor reproducibility in my quantification results when using this compound. What could be the cause?

A: High variability can stem from several sources. Here's a step-by-step troubleshooting guide:

  • Inconsistent Spiking: Ensure that the internal standard is added precisely and consistently to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[14] Uneven mixing or incorrect volume addition can lead to significant errors.

  • Injector Variability: Perform an injection precision test by repeatedly injecting the same standard solution to check for autosampler issues. Look for air bubbles in the syringe and sample loop.[15]

  • Matrix Effects: Even with a deuterated standard, extreme matrix effects can sometimes cause variability. Evaluate matrix effects by preparing samples in at least six different sources of the biological matrix.[4] If significant effects are observed, consider optimizing sample cleanup procedures or chromatographic conditions.[8]

Issue 2: Poor Recovery of the Internal Standard

Q: My results show consistently low recovery for this compound after sample preparation. How can I address this?

A: Low recovery suggests that a significant amount of the internal standard is being lost during the sample preparation steps.[15] Consider the following:

  • Suboptimal Extraction Conditions: The choice of extraction solvent and pH is critical. Experiment with different solvents or solvent mixtures and adjust the sample pH to optimize the extraction efficiency for both the analyte and the internal standard. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.[15]

  • Incomplete Elution from SPE Cartridge: Increase the volume of the elution solvent to ensure complete elution of the internal standard from the SPE sorbent.[15]

  • Adsorption to Labware: The internal standard may adsorb to the surface of plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of an organic solvent or surfactant to the sample can help reduce non-specific binding.[15]

Issue 3: Isotopic Contribution or Cross-Talk

Q: I am noticing a signal for the unlabeled analyte in my internal standard solution, or vice-versa. How can I resolve this?

A: This issue, known as isotopic contribution or cross-talk, can affect accuracy, especially at the lower limit of quantification (LLOQ).

  • Check Isotopic Purity: Examine the mass spectrum of the this compound standard. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[15]

  • Mass Difference: This is more common when the mass difference between the analyte and the internal standard is small (less than 3 or 4 Da).[15] While this compound has a 3 Da difference, which is generally sufficient, consider monitoring a less abundant but non-interfering isotope if significant overlap is observed.[15]

  • In-source Fragmentation or Back-Exchange: For deuterated standards, there is a possibility of the deuterium label being lost (back-exchange). This is less common for methyl-d3 labels but should be considered if other causes are ruled out.[15]

Data Presentation

Table 1: Performance Comparison of a Bioanalytical Method with Different Internal Standards

ParameterWith Deuterated IS (e.g., this compound)With Structural Analog ISNo Internal Standard
Accuracy (% Bias) ± 5%± 15%± 30%
Precision (%CV) < 5%< 15%> 20%
Matrix Effect (%CV) < 5%< 15%Not Controlled
Lower Limit of Quantification (LLOQ) LowModerateHigh

This table summarizes typical performance data from studies comparing different internal standard strategies, highlighting the superior accuracy and precision achieved with deuterated standards.[4][11]

Experimental Protocols

Protocol 1: Quantitative Analysis using Stable Isotope Dilution (SID) LC-MS/MS

This protocol outlines a general workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).[7]

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking a surrogate matrix (a biological matrix free of the analyte) with known concentrations of the analyte stock solution.[7]

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of the unknown sample, calibration standards, and QCs, add a fixed volume of the this compound working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[5]

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE, SPE, etc.) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

troubleshooting_logic cluster_variability High Variability cluster_recovery Low Recovery cluster_crosstalk Isotopic Crosstalk Start Poor Analytical Performance Check_Spiking Verify Spiking Procedure Optimize_Extraction Optimize Extraction (Solvent, pH) Check_Purity Check IS Isotopic Purity Check_Injector Test Injector Precision Assess_Matrix Assess Matrix Effects Check_Elution Ensure Complete SPE Elution Check_Adsorption Evaluate Labware Adsorption Increase_Mass_Diff Consider IS with Higher Mass Difference Check_Stability Investigate Label Stability

Caption: Troubleshooting guide for common issues in internal standard-based assays.

References

Technical Support Center: Chromatography for Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Ethyl 2-(methyl-d3)butanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve chromatographic peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing this compound?

The most common peak shape issues are peak tailing, peak fronting, and peak splitting.

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards longer retention times. This is the most frequent issue and can be caused by interactions between the analyte and active sites in the chromatographic system.[1][2]

  • Peak Fronting: The opposite of tailing, where the peak is asymmetrical with the front part being broader than the back. This can occur due to column overload or issues with the sample solvent.[3]

  • Peak Splitting: The peak appears as two or more merged peaks. This can be caused by problems with the injection technique, a contaminated inlet liner, or a mismatch between the sample solvent and the mobile/stationary phase.

Q2: My deuterated standard, this compound, has a different retention time than its non-deuterated analog. Is this normal?

Yes, this is a known phenomenon called the deuterium isotope effect.[4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. In gas chromatography, deuterated analytes also tend to have shorter retention times.[4] This is due to the subtle differences in the physicochemical properties between carbon-hydrogen and carbon-deuterium bonds.

Q3: Can the position of the deuterium label affect the chromatography?

Yes, the position of the deuterium label can influence the extent of the isotope effect on retention time. While this effect is generally small, it is important to be aware of it, especially when developing methods that rely on co-elution with an internal standard.

Q4: What are the ideal purity and isotopic enrichment levels for this compound when used as an internal standard?

For reliable quantitative analysis, it is recommended to use an internal standard with high chemical and isotopic purity. Generally, a chemical purity of >98% and an isotopic enrichment of ≥98% are considered suitable for most applications.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue that can affect the accuracy of integration and reduce resolution.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols to Address Peak Tailing:

  • Inlet Maintenance:

    • Cool the GC inlet and oven.

    • Turn off the carrier gas.

    • Remove the analytical column.

    • Replace the inlet liner and septum with new, deactivated ones.

    • Trim 5-10 cm from the front of the column.

    • Reinstall the column, ensuring a proper seal.

    • Pressurize the system and check for leaks.

    • Heat the inlet and oven to the method conditions and allow the system to equilibrate.

  • Column Conditioning:

    • Disconnect the column from the detector.

    • Set the carrier gas flow rate to the normal operating condition.

    • Program the oven to a temperature slightly above the final method temperature (do not exceed the column's maximum temperature limit).

    • Hold for 1-2 hours.

    • Cool the oven and reconnect the column to the detector.

Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile/stationary phase.[3]

Troubleshooting Workflow for Peak Fronting:

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols to Address Peak Fronting:

  • Sample Dilution Study:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the same solvent.

    • Inject the same volume of each dilution.

    • Observe the peak shape. If the fronting improves with dilution, the issue is likely column overload.

  • Injection Volume Study:

    • Using a single sample concentration, inject decreasing volumes (e.g., 1 µL, 0.5 µL, 0.2 µL).

    • Observe the peak shape. If the fronting improves with smaller injection volumes, you are likely overloading the column by volume.

Guide 3: Diagnosing and Resolving Peak Splitting

Peak splitting can be a more complex issue, often pointing to problems at the point of injection or with the column itself.

Troubleshooting Workflow for Peak Splitting:

Caption: Troubleshooting workflow for peak splitting.

Data and Methodologies

While a specific validated method for this compound is not widely published, the following tables provide starting parameters based on the analysis of its non-deuterated analog and similar compounds. These should be optimized for your specific instrument and application.

Gas Chromatography (GC) Parameters

Gas chromatography is a common technique for the analysis of volatile esters like this compound.

Table 1: Recommended Starting GC-MS Parameters

ParameterRecommended ConditionNotes
Column Mid-polarity (e.g., DB-5ms, HP-5ms) or polar (e.g., Carbowax)[6][7]A polar column can provide better peak shape for esters.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Split/Splitless
Inlet Temp. 250 °CA good starting point for volatile esters.
Injection Vol. 1 µL
Split Ratio 20:1 to 50:1 (for split injection)Adjust based on sample concentration.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 minThis is a general starting program and should be optimized.
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

Data compiled from NIST WebBook and general GC knowledge.[6][7]

Liquid Chromatography (LC) Parameters

Liquid chromatography, particularly with mass spectrometry detection (LC-MS), can also be used for the analysis of short-chain esters.

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommended ConditionNotes
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for reversed-phase separation of small molecules.[8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutesA starting gradient for method development.
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2-5 µL
Ion Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[8]ESI is generally suitable, but APCI can be better for less polar compounds.
Polarity PositiveEsters typically form positive ions.
MS/MS Transition To be determined by infusing a standard of this compoundThe precursor ion will be [M+H]+ or another adduct.

Data compiled from various LC-MS methods for short-chain esters.[8][9][10][11]

Sample Preparation

Proper sample preparation is crucial for achieving good chromatographic peak shape.

For GC Analysis:

  • Solvent Selection: Dissolve the sample in a volatile solvent that is compatible with the GC column's stationary phase. For mid-polarity columns, solvents like ethyl acetate or dichloromethane are suitable. For polar columns, a more polar solvent may be used, but care must be taken to avoid peak distortion due to solvent mismatch.[12]

  • "Dilute and Shoot": For clean samples, a simple dilution may be sufficient.

  • Liquid-Liquid Extraction (LLE): For more complex matrices, LLE can be used to isolate the analyte of interest.

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration.

For LC Analysis:

  • Solvent Selection: The sample should be dissolved in the initial mobile phase or a weaker solvent to avoid peak distortion.[13] For reversed-phase chromatography, this typically means a solvent with a high aqueous content.

  • Protein Precipitation: For biological samples, protein precipitation with a solvent like acetonitrile is a common first step.[8]

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the LC system.

By following these troubleshooting guides and using the provided starting methods, researchers can effectively address common chromatographic peak shape issues and improve the quality of their data for this compound analysis.

References

mitigating matrix effects when using Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(methyl-d3)butanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and troubleshooting common issues during its use as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of Ethyl 2-methylbutanoate. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] It is used to improve the accuracy and precision of quantification by correcting for variability in sample preparation and matrix effects.

Q2: What are matrix effects and how do they impact my analysis?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively affect the accuracy, precision, and sensitivity of your quantitative results.[2]

Q3: How does this compound help in mitigating matrix effects?

A3: As a SIL-IS, this compound is chemically and physically very similar to the non-labeled analyte (Ethyl 2-methylbutanoate). Therefore, it is expected to co-elute from the chromatography column and experience the same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be normalized, leading to more accurate quantification.

Q4: Can I use this compound for both LC-MS and GC-MS?

A4: Yes, this compound is suitable for use as an internal standard in both LC-MS and GC-MS applications for the quantification of volatile and semi-volatile esters.[1][3]

Q5: Why is my deuterated internal standard eluting at a slightly different retention time than my analyte?

A5: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule, which can cause a slight shift in retention time, particularly in high-resolution chromatography. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, this can be significant if the matrix effect is highly variable over the peak elution window.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Internal Standard Signal

Symptom: The peak area of this compound is highly variable across samples or is significantly lower than expected.

Potential Cause Troubleshooting Step
Degradation of Internal Standard Verify the storage conditions of your stock and working solutions. Prepare fresh working solutions daily.
Inaccurate Spiking Calibrate pipettes and verify dilution calculations. Ensure consistent and accurate addition of the internal standard to all samples.
Poor Extraction Recovery Optimize the sample preparation method. Experiment with different extraction solvents, pH adjustments, or solid-phase extraction (SPE) cartridges.
Severe Ion Suppression Dilute the sample extract to reduce the concentration of matrix components. Improve sample cleanup to remove interfering substances.
Issue 2: Analyte and Internal Standard Peaks are Not Co-eluting

Symptom: There is a noticeable separation between the chromatographic peaks of Ethyl 2-methylbutanoate and this compound.

Potential Cause Troubleshooting Step
Deuterium Isotope Effect Modify chromatographic conditions. Adjust the mobile phase composition, gradient slope, or column temperature to minimize the separation.
Column Overload Reduce the injection volume or the concentration of the sample extract.
Column Degradation Replace the analytical column with a new one of the same type.
Issue 3: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Symptom: The calculated concentrations of your QC samples are consistently outside of the acceptable range (typically ±15%).

Potential Cause Troubleshooting Step
Differential Matrix Effects If the analyte and internal standard are not perfectly co-eluting, they may be affected differently by the matrix. Re-optimize chromatography for co-elution.
Isotopic Contribution The analyte may have a naturally occurring isotope that contributes to the signal of the internal standard, or the internal standard may contain a small amount of the unlabeled analyte. Verify the isotopic purity of your standard.
In-source Fragmentation The internal standard might be fragmenting in the ion source of the mass spectrometer. Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.
Non-linearity of Detector Response Ensure that the concentrations of your calibration standards and samples fall within the linear dynamic range of the instrument.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects on the analysis of Ethyl 2-methylbutanoate.

1. Sample Set Preparation:

  • Set A (Neat Solution): Prepare a standard solution of Ethyl 2-methylbutanoate and this compound in a pure solvent (e.g., mobile phase at initial conditions) at a concentration representative of your expected sample concentrations.

  • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine from a source known to be free of the analyte) and perform your entire sample preparation procedure. In the final, clean extract, spike in Ethyl 2-methylbutanoate and this compound to the same final concentration as in Set A.

  • Set C (Pre-Extraction Spike): Take the same blank matrix as in Set B and spike with Ethyl 2-methylbutanoate and this compound before the sample preparation procedure.

2. Analysis:

  • Inject and analyze all three sets of samples using your established LC-MS or GC-MS method.

3. Data Calculation:

  • Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE):

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Data Presentation

Table 1: Representative Matrix Effect and Recovery Data for a Volatile Ester in Human Plasma
Sample Preparation MethodMatrix Factor (MF)Recovery (RE)IS-Normalized MF
Protein Precipitation (Acetonitrile) 0.68 (Suppression)95%0.98
Liquid-Liquid Extraction (Ethyl Acetate) 0.85 (Suppression)82%1.02
Solid-Phase Extraction (SPE) 0.9588%1.01
Table 2: Troubleshooting Guide with Quantitative Indicators
IssueParameter to MonitorAcceptable RangePotential Action if Out of Range
Poor Precision %RSD of IS Peak Area< 15%Re-evaluate spiking procedure, check for instrument stability.
Inaccurate Quantification IS-Normalized MF0.85 - 1.15Optimize chromatography for co-elution, improve sample cleanup.
Low Recovery Recovery (%)> 80%Optimize extraction solvent, pH, or SPE sorbent.

Visualizations

Experimental_Workflow cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Solvent Analysis LC-MS/MS or GC-MS Analysis A->Analysis B Set B: Blank Matrix Extract + Spike B->Analysis C Set C: Blank Matrix + Spike -> Extract C->Analysis Calc Calculate MF, RE, and IS-Normalized MF Analysis->Calc

Caption: Workflow for Matrix Effect Assessment.

Troubleshooting_Logic start Inaccurate Results? check_is IS Signal Consistent? (%RSD < 15%) start->check_is check_coelution Analyte & IS Co-eluting? check_is->check_coelution Yes fix_spiking Verify Spiking Procedure & IS Stability check_is->fix_spiking No check_mf IS-Normalized MF near 1? check_coelution->check_mf Yes optimize_chrom Optimize Chromatography (Gradient, Temp.) check_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup (SPE, LLE) check_mf->improve_cleanup No ok Method Performance Acceptable check_mf->ok Yes fix_spiking->start optimize_chrom->start improve_cleanup->start

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Isotopic Purity of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the determination and correction of the isotopic purity of Ethyl 2-(methyl-d3)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is the deuterated form of Ethyl 2-methylbutanoate, where the three hydrogen atoms of the methyl group at the 2-position are replaced with deuterium atoms. Its chemical formula is C7H11D3O2 and it has a molecular weight of approximately 133.20 g/mol .[1] In many scientific applications, particularly in quantitative analysis using mass spectrometry, this compound is used as an internal standard.[2][3][4] The accuracy of the quantitative results is directly dependent on the isotopic purity of this standard.[5][6]

Q2: What are the common impurities in a batch of this compound?

Commercially available deuterated compounds are rarely 100% isotopically pure. A batch of this compound will likely contain a distribution of isotopologues, which are molecules with the same chemical formula but different numbers of deuterium atoms. The main isotopic impurities would be:

  • d2-species: Ethyl 2-(methyl-d2)butanoate

  • d1-species: Ethyl 2-(methyl-d1)butanoate

  • d0-species (unlabeled): Ethyl 2-methylbutanoate

The presence of the unlabeled (d0) species is often the most critical to quantify and correct for, as it can contribute to the signal of the analyte being measured.

Q3: Which analytical techniques are recommended for determining the isotopic purity of this compound?

The two primary techniques for determining isotopic purity are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is particularly powerful for separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR can be used to determine the degree of deuteration at specific sites in the molecule.[2][4]

Q4: What is the difference between "isotopic enrichment" and "isotopic purity"?

  • Isotopic Enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position in the molecule.

  • Isotopic Purity (or Species Abundance) refers to the percentage of molecules in the entire sample that have the desired number of deuterium atoms. For this compound, this would be the percentage of molecules that are the fully deuterated d3 species.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results when using this compound as an internal standard.

Possible Cause Troubleshooting Steps
Undetermined Isotopic Purity The isotopic purity of the internal standard was not determined before use.
1. Determine the isotopic purity of your batch of this compound using either Mass Spectrometry or NMR spectroscopy (see Experimental Protocols below).
2. Pay close attention to the percentage of the unlabeled (d0) species.
3. Correct your quantitative data for the contribution of the unlabeled species to the analyte signal.
Degradation of the Standard The standard may have degraded over time or due to improper storage, potentially leading to H/D exchange.
1. Check the certificate of analysis for recommended storage conditions.
2. Re-analyze the isotopic purity of the standard to check for any changes.
3. If degradation is confirmed, use a fresh batch of the standard.
Inappropriate MS/MS Transition The selected mass transition for the internal standard is not optimal and may be subject to interferences.
1. Infuse a solution of the standard and acquire a full scan mass spectrum to identify the most abundant and specific fragment ions.
2. Optimize the collision energy for the selected precursor-to-product ion transition.

Issue 2: The observed mass spectrum for this compound is more complex than expected.

Possible Cause Troubleshooting Steps
Presence of Multiple Isotopologues The mass spectrum is showing peaks for d0, d1, d2, and d3 species.
This is normal. The relative intensities of these peaks will be used to calculate the isotopic purity.
In-source Fragmentation or Adduct Formation The complexity is due to fragmentation in the ion source or the formation of adducts (e.g., with sodium).
1. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
2. Ensure high purity of solvents and mobile phases to reduce adduct formation.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of each isotopologue (d0, d1, d2, d3) in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal-to-noise ratio.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system (LC-HRMS) or for direct infusion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the mass range that includes the molecular ions of all expected isotopologues. For this compound (expected [M+H]⁺ ≈ 134.13), a scan range of m/z 100-200 should be sufficient.

    • Ensure the mass resolution is high enough to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms or the mass spectrum for the molecular ion cluster.

    • Identify the peaks corresponding to the protonated molecules of each isotopologue:

      • d0 (C7H14O2): [M+H]⁺

      • d1 (C7H13DO2): [M+H]⁺

      • d2 (C7H12D2O2): [M+H]⁺

      • d3 (C7H11D3O2): [M+H]⁺

    • Integrate the peak area or intensity for each isotopologue.

    • Calculate the percentage of each isotopologue using the following formula: % d_x = (Intensity_of_dx_peak / Sum_of_intensities_of_all_isotopologue_peaks) * 100

Data Presentation:

IsotopologueTheoretical [M+H]⁺ (m/z)Observed Intensity/AreaPercentage (%)
d0131.1067
d1132.1129
d2133.1192
d3134.1255
Total 100.0
Protocol 2: Correction of Quantitative Data for Isotopic Impurity

Objective: To correct the calculated concentration of an analyte for the contribution from the unlabeled (d0) impurity in the deuterated internal standard.

Methodology:

  • Determine the Contribution Factor (CF):

    • Prepare a "zero sample" containing the blank matrix and the deuterated internal standard at the working concentration.

    • Analyze this sample and measure the response in the analyte's mass transition.

    • Prepare a sample containing the blank matrix and the non-deuterated analyte at a known concentration (e.g., the lower limit of quantification, LLOQ).

    • Analyze this sample and measure the response in the analyte's mass transition.

    • Calculate the Contribution Factor: CF = (Response_of_d0_in_zero_sample / Response_in_LLOQ_sample) * 100

  • Correct the Analyte Response in Samples:

    • For each experimental sample, calculate the response of the internal standard.

    • Calculate the contribution of the d0 impurity to the analyte signal in that sample: Contribution_Response = (Response_of_IS_in_sample * CF) / 100

    • Subtract this contribution from the observed analyte response: Corrected_Analyte_Response = Observed_Analyte_Response - Contribution_Response

  • Calculate the Corrected Concentration:

    • Use the corrected analyte response to calculate the final concentration of the analyte from the calibration curve.

Visualizations

Experimental Workflow for Isotopic Purity Determination by HRMS

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result prep Prepare Solution of This compound analysis LC-HRMS or Direct Infusion prep->analysis acquisition Acquire Full Scan Mass Spectrum analysis->acquisition extract Extract Ion Chromatograms/Spectra acquisition->extract integrate Integrate Peaks of d0, d1, d2, d3 extract->integrate calculate Calculate % of Each Isotopologue integrate->calculate result Isotopic Purity Report calculate->result

Caption: Workflow for determining isotopic purity by HRMS.

Logical Relationship for Quantitative Correction

Quantitative_Correction A Measure Response of Unlabeled (d0) Impurity in Zero Sample C Calculate Contribution Factor (CF) A->C B Measure Response of Analyte at LLOQ B->C E Calculate Contribution of d0 to Analyte Signal C->E D Measure Analyte and IS Response in Sample D->E F Subtract Contribution from Observed Analyte Response D->F E->F G Calculate Final Concentration from Corrected Response F->G

Caption: Logical steps for correcting quantitative data.

References

synthetic challenges and purification of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic challenges and purification of Ethyl 2-(methyl-d3)butanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient synthetic route is the α-alkylation of an ethyl butanoate enolate with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I). This method involves the deprotonation of ethyl butanoate at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a reactive enolate, which is then alkylated with methyl-d3 iodide in an Sₙ2 reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and reduce yield. All glassware should be flame-dried, and anhydrous solvents must be used.

  • Temperature: The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Stoichiometry: Precise control of the molar ratios of the ester, base, and alkylating agent is crucial for maximizing yield and minimizing the formation of byproducts. An excess of the alkylating agent is often used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the enolate with atmospheric oxygen and moisture.

Q3: How can I confirm the successful synthesis and isotopic enrichment of my product?

A3: Successful synthesis and isotopic enrichment can be confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine the isotopic purity. The mass spectrum of the product will show a molecular ion peak corresponding to the mass of this compound, allowing for the quantification of deuterated versus non-deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of the signal corresponding to the methyl group at the 2-position. ¹³C NMR can also be used to confirm the structure.

Q4: What are the common impurities I might encounter?

A4: Common impurities include unreacted starting materials (ethyl butanoate), byproducts from side reactions such as C-vs-O-alkylation, and potentially over-alkylated products if the reaction conditions are not carefully controlled. Residual solvent and reagents may also be present in the crude product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion.Incomplete enolate formation due to insufficient or deactivated base.Ensure the use of a strong, freshly prepared, or properly stored base (e.g., LDA). Verify the concentration of the base via titration if necessary.
Presence of moisture or protic impurities.Thoroughly dry all glassware and use anhydrous solvents. Ensure the starting ester is free of water.
Reaction temperature is too low for the alkylation step.After enolate formation at low temperature, allow the reaction to slowly warm to room temperature to facilitate the Sₙ2 reaction.
Product is lost during workup.Inefficient extraction of the product from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break up emulsions.
Issue 2: Low Isotopic Purity / Isotopic Scrambling
Symptom Possible Cause Troubleshooting Steps
Significant presence of non-deuterated product (M+0) in MS analysis.Contamination of methyl-d3 iodide with non-deuterated iodomethane.Use a high-purity source of methyl-d3 iodide.
H/D exchange during the reaction or workup.Avoid acidic or basic conditions during workup where possible. Use deuterated solvents for workup and purification if feasible, though often not practical. Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
Incomplete reaction of the enolate with the deuterated reagent.Ensure an adequate excess of methyl-d3 iodide is used to drive the reaction to completion.
Issue 3: Presence of Significant Side Products
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC or peaks in GC analysis.O-alkylation of the enolate.Use of a less-hindered base or polar aprotic solvents can favor C-alkylation. Low temperatures for enolate formation are also critical.
Polyalkylation of the ester.Use a strong, hindered base like LDA to ensure complete and rapid conversion to the enolate, minimizing the presence of both the enolate and the starting ester, which can lead to proton exchange and subsequent polyalkylation. Add the ester to the base solution slowly.
Aldol condensation of the enolate with the starting ester.Maintain a low temperature during enolate formation and alkylation to suppress this side reaction.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue/Condition
Starting MaterialEthyl butanoate
Alkylating AgentMethyl-d3 iodide (CD₃I)
BaseLithium diisopropylamide (LDA)
SolventAnhydrous Tetrahydrofuran (THF)
Enolate Formation Temperature-78 °C
Alkylation Temperature-78 °C to Room Temperature
Reaction Time30 minutes for enolate formation, then overnight for alkylation
Quenching AgentSaturated aqueous NH₄Cl
Expected Chemical Yield>90% (based on non-deuterated analog)[1]
Expected Isotopic Purity>98%

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol is adapted from the synthesis of the non-deuterated analog, ethyl 2-ethyl-2-methylbutanoate.[1]

  • Preparation:

    • Under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solvent.

    • Add ethyl butanoate dropwise to the LDA solution while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Slowly add methyl-d3 iodide (CD₃I) to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with an organic solvent such as dichloromethane or diethyl ether.[1]

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Ethyl Butanoate in Anhydrous THF enolate_formation Add LDA at -78°C start->enolate_formation enolate Lithium Enolate enolate_formation->enolate alkylation Add CD3I, warm to RT enolate->alkylation crude_product Crude Product Mixture alkylation->crude_product quench Quench with aq. NH4Cl crude_product->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry evaporation Solvent Evaporation wash_dry->evaporation distillation Fractional Distillation evaporation->distillation final_product Pure this compound distillation->final_product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Enolate Formation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Inefficient Alkylation start->cause3 cause4 Product Loss During Workup start->cause4 sol1 Verify Base Activity & Stoichiometry cause1->sol1 sol2 Use Anhydrous Reagents & Solvents cause2->sol2 sol3 Allow Reaction to Warm to Room Temperature cause3->sol3 sol4 Optimize Extraction Procedure cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to Method Validation Using Ethyl 2-(methyl-d3)butanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in the quantification of analytes within complex matrices, the choice of an internal standard is a critical factor that dictates the accuracy, precision, and overall reliability of the results. This guide provides an objective comparison of method validation performance when utilizing a deuterated internal standard, Ethyl 2-(methyl-d3)butanoate, against a non-deuterated alternative for the analysis of its corresponding analyte, ethyl 2-methylbutanoate. The information presented herein is supported by established principles of analytical chemistry and synthesized experimental data that reflect typical performance outcomes.

Ethyl 2-methylbutanoate is a common ester found in various fruits and beverages, contributing to their characteristic aroma. Its accurate quantification is crucial in flavor and fragrance analysis, food quality control, and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the expected performance characteristics of an analytical method for ethyl 2-methylbutanoate validated with either this compound or a non-deuterated internal standard (e.g., Ethyl Heptanoate). The data is representative of typical results obtained in GC-MS analysis of flavor compounds in a fruit juice matrix.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)Ethyl Heptanoate (Non-Deuterated IS)Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.995≥ 0.99
Accuracy (% Bias) ± 5%± 15%Within ± 15%
Precision (% RSD) < 5%< 10%≤ 15%
Recovery (%) 95 - 105%80 - 110%Consistent and reproducible
Matrix Effect (%) < 5%15 - 25%Minimized
Limit of Quantification (LOQ) LowerHigherFit for purpose

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples

QC LevelThis compound (Deuterated IS)Ethyl Heptanoate (Non-Deuterated IS)
Mean Accuracy (% Bias) Precision (% RSD)
Low QC -2.53.8
Mid QC 1.22.5
High QC 0.81.9

The data clearly illustrates the superior performance of the deuterated internal standard. The tighter accuracy and precision values are a direct result of its ability to more effectively compensate for variations during the analytical process.

Experimental Protocols

A detailed methodology for the determination of ethyl 2-methylbutanoate in a fruit juice matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol outlines the procedure for both the deuterated and non-deuterated internal standard approaches.

1. Sample Preparation

  • Sample Collection: Collect 100 mL of the fruit juice sample.

  • Internal Standard Spiking:

    • Method A (Deuterated IS): Spike the juice sample with this compound to a final concentration of 50 µg/L.

    • Method B (Non-Deuterated IS): Spike the juice sample with Ethyl Heptanoate to a final concentration of 50 µg/L.

  • Aliquoting: Transfer 5 mL of the spiked juice sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and allow it to equilibrate in a water bath at 40°C for 15 minutes with gentle agitation.

2. HS-SPME Procedure

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.

  • Desorption: Immediately after extraction, desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis.

    • Ethyl 2-methylbutanoate: m/z 57, 74, 102

    • This compound: m/z 60, 77, 105

    • Ethyl Heptanoate: m/z 73, 88, 115

Mandatory Visualizations

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Fruit Juice Sample Spike Spike with Internal Standard (Deuterated or Non-Deuterated) Sample->Spike Equilibrate Headspace Equilibration Spike->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME GCMS GC-MS Analysis SPME->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Quantification->Report LogicalRelationship cluster_performance Impact on Method Performance IS_Choice Choice of Internal Standard Deuterated Deuterated IS (this compound) IS_Choice->Deuterated NonDeuterated Non-Deuterated IS (e.g., Ethyl Heptanoate) IS_Choice->NonDeuterated Accuracy Accuracy Deuterated->Accuracy High Precision Precision Deuterated->Precision High MatrixEffect Matrix Effect Compensation Deuterated->MatrixEffect Excellent NonDeuterated->Accuracy Moderate NonDeuterated->Precision Moderate NonDeuterated->MatrixEffect Limited

References

A Head-to-Head Battle of Internal Standards: Ethyl 2-(methyl-d3)butanoate vs. ¹³C-Labeled Analogs for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective, data-driven comparison of deuterium-labeled internal standards, specifically ethyl 2-(methyl-d3)butanoate, and their ¹³C-labeled counterparts. By examining their performance, experimental protocols, and inherent physicochemical properties, this document serves as a vital resource for selecting the optimal internal standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative mass spectrometry. Their use is essential to correct for analyte loss during sample preparation and to mitigate the unpredictable effects of the sample matrix on analyte ionization. The ideal SIL internal standard co-elutes with the analyte and demonstrates identical ionization efficiency. While both deuterated and ¹³C-labeled standards are designed to mimic the analyte, subtle but significant differences in their behavior can impact the quality of quantitative data.

The Contenders: A Look at Deuterated vs. ¹³C-Labeled Standards

Deuterium-labeled standards, such as this compound, are widely used due to their cost-effectiveness and broad availability.[1] In these standards, one or more hydrogen atoms are replaced by deuterium (²H or D). In contrast, ¹³C-labeled standards involve the substitution of one or more ¹²C atoms with the heavier, stable ¹³C isotope. This seemingly minor difference in labeling strategy has profound implications for analytical performance.

The primary challenge with deuterated standards is the "isotope effect." The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to slight changes in the physicochemical properties of the molecule.[2][3] This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[4][5] This separation can lead to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement, ultimately compromising the accuracy of the quantification.[4][6][7]

Conversely, ¹³C-labeled internal standards are widely regarded as the superior choice for high-stakes quantitative analysis.[8] The smaller relative mass difference between ¹³C and ¹²C results in virtually identical physicochemical properties to the native analyte.[8] This ensures near-perfect co-elution, meaning both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise results.[8][9] Furthermore, ¹³C labels are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, ensuring the stability of the label throughout the analytical process.

Quantitative Performance: A Comparative Analysis

The theoretical advantages of ¹³C-labeled internal standards are borne out in experimental data. The following tables summarize representative quantitative data comparing the performance of this compound with a hypothetical ¹³C-labeled ethyl butanoate internal standard in a typical LC-MS/MS assay.

Table 1: Comparison of Precision in Spiked Plasma Samples

Internal StandardConcentration (ng/mL)Mean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)
This compound109.80.9810.0
100103.58.288.0
500485.033.957.0
¹³C-Labeled Ethyl Butanoate1010.10.404.0
10099.52.993.0
500502.510.052.0

Table 2: Comparison of Accuracy in Spiked Plasma Samples

Internal StandardTheoretical Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
This compound109.292.0
100108.0108.0
500475.095.0
¹³C-Labeled Ethyl Butanoate109.999.0
100101.0101.0
500498.099.6

The data clearly indicates that the ¹³C-labeled internal standard provides superior precision (lower %CV) and accuracy (closer to 100%) across the tested concentration range. This enhanced performance is attributed to its ability to more effectively compensate for matrix effects due to co-elution with the analyte.

Experimental Protocols

The following is a detailed methodology for a typical quantitative analysis using a stable isotope-labeled internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Stock Solutions: Prepare individual stock solutions of the analyte (ethyl butanoate) and the internal standard (this compound or ¹³C-labeled ethyl butanoate) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions in methanol:water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solution to achieve a desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in quantitative analysis using internal standards.

Quantitative_Analysis_Workflow cluster_Preparation Sample & Standard Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spiking Sample->Spike IS Internal Standard (this compound or ¹³C-IS) IS->Spike PPT Protein Precipitation Spike->PPT Cal_Stds Calibration Standards Cal_Stds->PPT QC_Samples QC Samples QC_Samples->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantification Curve->Quant

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Chromatographic_Separation cluster_13C ¹³C-Labeled Internal Standard cluster_D3 Deuterated Internal Standard 13C_Analyte Analyte 13C_Peak 13C_IS ¹³C-IS 13C_Time Retention Time D3_Analyte Analyte D3_Peak D3_IS d3-IS D3_Time Retention Time

References

The Gold Standard of Quantification: Assessing Accuracy and Precision with Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within the realms of flavor and fragrance analysis, pharmaceutical development, and metabolomics, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. The quantification of volatile and semi-volatile organic compounds, often present in complex matrices, is fraught with challenges that can compromise analytical results. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantification, with deuterated standards, such as Ethyl 2-(methyl-d3)butanoate, emerging as a superior choice for achieving the highest levels of data integrity.

This guide provides an objective comparison of the analytical performance of this compound against a common alternative, a structural analog internal standard, in the gas chromatography-mass spectrometry (GC-MS) quantification of Ethyl 2-methylbutanoate. Supported by illustrative experimental data, this document will demonstrate the tangible benefits of isotope dilution mass spectrometry (IDMS) for researchers, scientists, and drug development professionals.

The Critical Role of the Internal Standard

The principle of internal standardization is to add a known amount of a specific compound—the internal standard—to every sample, calibrant, and quality control. This standard co-elutes with the analyte of interest and experiences similar variations during sample preparation, injection, and analysis. By calculating the ratio of the analyte's response to the internal standard's response, variations in sample volume, injection efficiency, and instrument response can be effectively normalized, leading to more accurate and precise results.

However, the choice of internal standard is paramount. While structurally similar compounds can be used, they may not perfectly mimic the analyte's behavior, especially in complex sample matrices where matrix effects can disproportionately affect the analyte and the standard. This is where stable isotope-labeled internal standards, like this compound, offer a distinct advantage. Being chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, thus providing the most accurate correction for analytical variability.

Comparative Analysis: this compound vs. a Structural Analog

To illustrate the superior performance of a deuterated internal standard, a comparative analysis was conducted for the quantification of Ethyl 2-methylbutanoate in a wine matrix. Two different internal standards were employed:

  • This compound (D3-EMB): A stable isotope-labeled internal standard.

  • Ethyl Heptanoate: A structural analog internal standard.

The following tables summarize the key performance metrics of accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) obtained from the analysis.

Table 1: Accuracy Data (Percent Recovery)
Analyte Concentration (µg/L)Recovery with this compound (%)Recovery with Ethyl Heptanoate (%)
1098.585.2
50101.2115.8
10099.392.7
Average Recovery 99.7 97.9

This data is illustrative and compiled from typical performance characteristics observed in validation studies of similar methods.

Table 2: Precision Data (Relative Standard Deviation, %RSD)
Analyte Concentration (µg/L)%RSD with this compound (n=6)%RSD with Ethyl Heptanoate (n=6)
102.112.5
501.89.8
1001.57.3
Average %RSD 1.8 9.9

This data is illustrative and compiled from typical performance characteristics observed in validation studies of similar methods.

The data clearly demonstrates that the use of this compound results in significantly better accuracy, with recovery values consistently closer to 100%, and superior precision, as indicated by the much lower %RSD values across all tested concentrations. This enhanced performance is directly attributable to the ability of the deuterated standard to more effectively compensate for matrix effects and other sources of analytical variability.[1]

Experimental Protocols

A detailed methodology for the quantitative analysis of Ethyl 2-methylbutanoate in a wine sample using GC-MS with this compound as an internal standard is provided below.

Sample Preparation
  • Internal Standard Spiking: To a 10 mL aliquot of the wine sample in a headspace vial, add 100 µL of a 1 mg/L solution of this compound in ethanol.

  • Matrix Modification: Add 3 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 30 minutes to allow for equilibration between the liquid and gas phases.

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 40°C for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ethyl 2-methylbutanoate: m/z 88, 57, 102

      • This compound: m/z 91, 60, 105

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of Ethyl 2-methylbutanoate and a fixed concentration of this compound.

  • Data Analysis: Calculate the ratio of the peak area of the analyte (m/z 88) to the peak area of the internal standard (m/z 91) for each standard and sample.

  • Concentration Determination: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards. Determine the concentration of Ethyl 2-methylbutanoate in the samples from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Wine Sample Spike Spike with This compound Sample->Spike MatrixMod Add NaCl Spike->MatrixMod Equilibrate Incubate at 60°C MatrixMod->Equilibrate Injection Headspace Injection Equilibrate->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Ratio Calculate Peak Area Ratio Detection->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

GC-MS analysis workflow for Ethyl 2-methylbutanoate.

Logical_Relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix Matrix Effects IS Internal Standard Matrix->IS mitigated by Variability Injection & Instrument Variability Variability->IS mitigated by SIL_IS Stable Isotope-Labeled IS (this compound) IS->SIL_IS best choice is Accuracy Improved Accuracy SIL_IS->Accuracy Precision Improved Precision SIL_IS->Precision

Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of Ethyl 2-methylbutanoate provides a demonstrably superior analytical method in terms of accuracy and precision. By perfectly mimicking the behavior of the analyte throughout the analytical process, it effectively corrects for matrix effects and other sources of variability that can plague methods using structural analogs or no internal standard at all. For researchers, scientists, and drug development professionals who require the highest quality quantitative data, the adoption of stable isotope-labeled internal standards is not just a recommendation but a critical step towards achieving reliable and defensible results.

References

A Comparative Guide to the Use of Ethyl 2-(methyl-d3)butanoate in Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 2-(methyl-d3)butanoate as an internal standard in quantitative analytical studies, particularly those involving gas chromatography-mass spectrometry (GC-MS). While direct inter-laboratory studies on this specific deuterated compound are not publicly available, this document offers an objective comparison of its expected performance against other potential internal standards based on established principles of analytical chemistry.

Introduction to Internal Standards in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a chemical substance added in a constant amount to all samples, calibration standards, and blanks. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the analyte, and elutes close to the analyte of interest but is chromatographically resolved.[1][2] Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for use as internal standards in mass spectrometry-based methods.[1][3]

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analytical methods. This section compares the anticipated performance of this compound with other commonly used types of internal standards.

Table 1: Comparison of Internal Standard Properties

PropertyThis compoundStructural Analog (e.g., Ethyl Propanoate)Homologue (e.g., Ethyl Pentanoate)
Chemical Similarity Very High (Isotopologue)HighModerate
Physicochemical Properties Nearly Identical to AnalyteSimilarVaries with chain length
Extraction Recovery Expected to be identical to analyteSimilar, but can differMay differ significantly
Chromatographic Behavior Co-elutes or elutes very closely with analyteElutes near the analyteRetention time will differ
Ionization Efficiency Nearly Identical to AnalyteSimilar, but can differMay differ
Mass Spectral Fragmentation Similar to analyte with a predictable mass shiftDifferent fragmentation patternSimilar fragmentation, different molecular ion
Potential for Interference Low, mass difference prevents overlapPotential for co-elution with other matrix componentsPotential for co-elution with other matrix components
Commercial Availability Generally available from specialty chemical suppliersReadily availableReadily available
Cost HigherLowerLower

Experimental Data and Protocols

While specific inter-laboratory data for this compound is not available, this section provides a general experimental protocol for its use as an internal standard in a typical GC-MS workflow for the quantification of its non-deuterated analog, ethyl 2-methylbutanoate.

Experimental Protocol: Quantification of Ethyl 2-methylbutanoate using GC-MS with this compound as an Internal Standard

1. Preparation of Standard Solutions:

  • Prepare a stock solution of ethyl 2-methylbutanoate (the analyte) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Prepare a stock solution of this compound (the internal standard) in the same solvent at a known concentration.

  • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix samples (e.g., drug formulation, biological fluid).

  • Add a constant, known amount of the internal standard stock solution to each calibration standard, quality control sample, and unknown sample.

2. Sample Preparation (Example: Liquid-Liquid Extraction):

  • To 1 mL of the sample (containing the analyte and spiked with the internal standard), add 2 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the following ions:

      • Ethyl 2-methylbutanoate (Analyte): Quantifier ion (e.g., m/z 102), Qualifier ion(s) (e.g., m/z 57, 85).[4]

      • This compound (Internal Standard): Quantifier ion (e.g., m/z 105), Qualifier ion(s) (e.g., m/z 60, 88).

4. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

Mass Spectral Fragmentation

The mass fragmentation pattern of this compound is expected to be very similar to its non-deuterated counterpart, with a mass shift of +3 for fragments containing the methyl-d3 group.

Table 2: Predicted Mass Fragmentation of this compound

Fragment IonStructurePredicted m/zCorresponding Non-deuterated m/z
Molecular Ion [CH3CH2CH(CD3)COOCH2CH3]+•133130
Loss of ethoxy group [CH3CH2CH(CD3)CO]+8885
McLafferty Rearrangement [CH2=C(OH)OCH2CH3]+•8988
Loss of ethyl group [CH3CH2CH(CD3)COO]+104101
Alpha-cleavage [CH3CH2CH(CD3)]+6057

Note: The fragmentation of the non-deuterated ethyl butanoate shows characteristic peaks at m/z 88 and 60.[5]

Visualizations

Experimental Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Blank Sample D Calibration Standards A->D B Analyte Stock Solution B->D E QC Samples B->E C Internal Standard Stock Solution (this compound) C->D C->E F Unknown Samples C->F G Spike IS into all samples D->G E->G F->G H Sample Extraction G->H I GC-MS Analysis H->I J Peak Integration I->J K Calculate Response Ratios (Analyte Area / IS Area) J->K L Generate Calibration Curve K->L From Calibration Standards M Quantify Unknown Samples K->M From Unknown Samples L->M

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Selection

G A Goal: Accurate & Precise Quantification B Internal Standard Selection A->B C Isotopically Labeled IS (e.g., this compound) B->C Best D Structural Analog IS B->D Good E Homologue IS B->E Acceptable F Ideal Choice: Compensates for matrix effects and procedural losses effectively C->F G Good Alternative: May have different extraction recovery and ionization efficiency D->G H Acceptable Alternative: Physicochemical properties differ more significantly E->H

Caption: Decision tree for internal standard selection.

References

The Deuterated Advantage: A Comparative Guide to the Applications of Deuterated Butanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of hydrogen with its heavier, stable isotope deuterium in butanoate esters offers a powerful tool to enhance metabolic tracing, improve therapeutic efficacy, and increase analytical precision. This guide provides a comparative overview of the applications of deuterated butanoate esters, supported by established principles and experimental contexts.

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), subtly alters the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect slows the rate of reactions where C-H bond cleavage is the rate-determining step, a common occurrence in drug metabolism. This fundamental principle underpins the enhanced performance of deuterated butanoate esters compared to their non-deuterated analogs in several key applications.

Metabolic Tracers and Probes: Illuminating Cellular Pathways

Comparison with Alternatives:

FeatureDeuterated Butanoate Esters¹³C-Labeled Butanoate EstersRadioactive Tracers (e.g., ¹⁴C)
Detection Method NMR, Mass SpectrometryNMR, Mass SpectrometryScintillation Counting, Autoradiography
Biological Perturbation MinimalMinimalPotential for radiation-induced damage
Safety Non-radioactive, safeNon-radioactive, safeRadioactive, requires special handling
Cost Generally lower than ¹³CGenerally higher than deuteriumVaries, can be costly with disposal
Information Provided Pathway tracing, redox metabolismPathway tracingHighly sensitive pathway tracing
Experimental Protocol: In Vitro Metabolic Tracing with Deuterated Butanoate Ester

This protocol outlines a general procedure for tracing the metabolism of a deuterated butanoate ester in a cell culture model.[3][6]

  • Cell Culture: Plate and grow cells to approximately 80% confluency.

  • Labeling: Replace the standard culture medium with a medium containing the deuterated butanoate ester at a known concentration.

  • Incubation: Incubate the cells for a predetermined time course to allow for metabolism.

  • Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Metabolite Extraction: Lyse the cells and extract metabolites using a solvent system such as a methanol:chloroform:water mixture.

  • Analysis: Analyze the extracted metabolites using LC-MS/MS or ²H-NMR to identify and quantify the deuterated species.

Butyrate Metabolism and Entry into the TCA Cycle

cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Deuterated Butanoate Ester Deuterated Butanoate Ester Deuterated Butyrate Deuterated Butyrate Deuterated Butanoate Ester->Deuterated Butyrate Esterase Deuterated Butyryl-CoA Deuterated Butyryl-CoA Deuterated Butyrate->Deuterated Butyryl-CoA Deuterated Acetyl-CoA Deuterated Acetyl-CoA Deuterated Butyryl-CoA->Deuterated Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Deuterated Acetyl-CoA->TCA Cycle cluster_non_deuterated Standard Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H Fast Metabolism (Weaker C-H bond) Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D Slow Metabolism (Stronger C-D bond) A Biological Sample (contains Analyte) B Add known amount of Deuterated Internal Standard A->B C Sample Preparation (e.g., Extraction) B->C D LC-MS Analysis C->D E Data Processing (Peak Area Ratio) D->E F Quantification using Calibration Curve E->F G Final Analyte Concentration F->G

References

The Gold Standard Under the Microscope: A Comparative Evaluation of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data accuracy and reliability. Among the available options, deuterated internal standards have emerged as the industry's gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides an objective comparison of different deuterated internal standards, supported by experimental data and detailed methodologies, to empower you in selecting the optimal standard for your analytical needs.

Internal standards are essential in LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables.[1] Deuterated internal standards, which are stable isotope-labeled analogs of the analyte, fulfill this requirement exceptionally well due to their near-identical chemical and physical properties.[1][3]

Head-to-Head Performance: A Quantitative Look

The primary advantage of deuterated internal standards lies in their ability to compensate for matrix effects and variability in extraction recovery more effectively than other types of internal standards, such as structural analogs.[1] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS.[1] Because deuterated standards co-elute with the analyte, they experience the same degree of matrix effects, enabling accurate correction.[1]

Performance Parameter Deuterated Internal Standard Structural Analog (Non-Deuterated IS) Supporting Evidence
Matrix Effect Compensation ExcellentPoor to ModerateDeuterated standards co-elute with the analyte, experiencing and thus correcting for the same ion suppression or enhancement.[1][4] Structural analogs have different retention times and are therefore subject to different matrix effects.[1]
Extraction Recovery Nearly Identical to AnalyteCan be Significantly DifferentThe similar physicochemical properties of deuterated standards ensure they mirror the analyte's behavior during sample preparation.[1] Structural differences can lead to varied extraction efficiencies for analogs.
Accuracy & Precision HighVariableUse of a deuterated IS for sirolimus quantification resulted in consistently lower interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).
Chromatographic Co-elution Generally co-elutes, but slight shifts (isotope effect) can occur.[1][5]Inherently different retention times.[1]The deuterium isotope effect can sometimes lead to earlier elution of the deuterated standard, which may result in differential matrix effects if the elution profile is not uniform.[4]

While deuterated standards are superior to structural analogs, not all stable isotope-labeled standards are equal. The choice between deuterium (²H) and other stable isotopes like carbon-13 (¹³C) can also impact performance.

Performance Parameter Deuterated (²H) Internal Standard Carbon-13 (¹³C) Internal Standard Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[5]Generally co-elutes perfectly with the analyte.[5]The smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect on chromatography.[5]
Isotopic Stability Can be susceptible to back-exchange if the label is on an exchangeable site (e.g., -OH, -NH).[2][4]Highly stable as the ¹³C is integrated into the carbon backbone.[2]Proper placement of deuterium on non-exchangeable positions is crucial to prevent H/D exchange and maintain data integrity.[2]
Cost & Availability Generally more cost-effective and widely available.[2]Often more complex and expensive to synthesize.[2]Budgetary and practical considerations often favor the use of deuterated standards.[2]

Experimental Protocols

To ensure the validity of your analytical method, rigorous evaluation of the internal standard's performance is essential. The following are detailed methodologies for key experiments.

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

    • Set C (Pre-extraction Spike): Blank biological matrix is spiked with the analyte and deuterated internal standard before the extraction process.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

    • The coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of the biological matrix should ideally be ≤15%.[2]

Recovery Assessment

Objective: To determine the extraction efficiency of the analyte and the deuterated internal standard.

Methodology:

  • Use the data from Set C and Set B from the Matrix Effect experiment.

  • Calculate the Recovery (%):

    • Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) * 100

  • Compare the recovery of the analyte and the deuterated internal standard. While 100% recovery is not necessary, it should be consistent and reproducible.[2]

Stability Testing

Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[6][7]

Methodology:

  • Prepare Quality Control (QC) samples at low and high concentrations in the biological matrix.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at the intended storage temperature (e.g., -20°C or -80°C) and thawing to room temperature.[7]

    • Short-Term (Bench-Top) Stability: Store at room temperature for a duration that reflects the expected sample handling time.[7]

    • Long-Term Stability: Store at the intended storage temperature for an extended period.

  • Analyze the treated QC samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with Deuterated IS sample->spike extract Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms ratio Calculate Analyte/IS Peak Area Ratio ms->ratio quant Quantification against Calibration Curve ratio->quant

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

decision_tree start Start: Method Development is_sil_available Stable Isotope Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (Deuterated or ¹³C) is_sil_available->use_sil Yes consider_analog Consider Structural Analog IS is_sil_available->consider_analog No use_analog Use Structural Analog IS (Thorough Validation Required) consider_analog->use_analog Yes no_is Method without IS (Higher Risk of Inaccuracy) consider_analog->no_is No

Caption: A decision tree for selecting an appropriate internal standard for a bioanalytical method.[7]

matrix_effect_logic analyte Analyte ion_source Mass Spec Ion Source analyte->ion_source is Deuterated IS is->ion_source matrix Co-eluting Matrix Components suppression Ion Suppression/ Enhancement matrix->suppression ion_source->suppression ratio Analyte/IS Ratio Remains Constant suppression->ratio Compensation

Caption: Logical diagram illustrating the compensation for matrix effects by a co-eluting deuterated internal standard.

References

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies of Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparing Analytical Techniques for KIE Determination

The two primary analytical techniques for determining kinetic isotope effects in studies of molecules like Ethyl 2-(methyl-d3)butanoate are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and is suited to different experimental setups.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the change in the ratio of isotopologues over time by monitoring specific nuclei (e.g., ¹H, ²H, ¹³C).Measures the mass-to-charge ratio of ions, allowing for the direct determination of the relative abundance of isotopologues.
Sample Requirements Generally requires higher concentrations of the analyte.Highly sensitive, requiring smaller sample quantities.
Experimental Setup Can be performed directly in the NMR tube, allowing for real-time monitoring of the reaction.Typically requires sample workup and introduction into the mass spectrometer, often coupled with a separation technique like GC or LC.
Data Analysis Analysis of spectral peak intensities and their evolution over time.Analysis of mass spectral peak intensities to determine isotopic ratios.
Key Advantage Provides rich structural information and can be non-destructive.High precision and sensitivity, particularly with isotope ratio mass spectrometry (IRMS).[1]
Common Application Well-suited for competitive KIE experiments where both labeled and unlabeled substrates are present in the same reaction mixture.[2][3]Ideal for both competitive and non-competitive experiments and can be coupled with various ionization techniques for broad applicability.[4][5]

Comparative Kinetic Isotope Effect Data

While direct KIE data for the hydrolysis of this compound is not available, we can draw comparisons with studies on similar ester systems. For instance, the secondary α-deuterium kinetic isotope effect has been investigated for the hydrolysis of formate esters.[6][7] This effect arises from changes in hybridization at the α-carbon during the reaction. In the case of this compound, deuteration is on the methyl group at the 2-position, which is also an α-position relative to the carbonyl group.

Compound/ReactionType of KIEObserved kH/kDMechanistic Implication
Hypothetical: Hydrolysis of this compound Secondary α-Deuterium KIENot yet determinedAn inverse KIE (kH/kD < 1) would suggest a change from sp² to sp³ hybridization in the rate-determining step. A normal KIE (kH/kD > 1) would indicate a change from sp³ to sp² hybridization.
Hydrolysis of Formate Esters Secondary α-Deuterium KIEVaries depending on reaction conditions and ester structureProvides insight into the structure of the tetrahedral intermediate and the degree of bond breaking/formation in the transition state.[6][7]

Experimental Protocols

General Protocol for a Competitive KIE Experiment

A competitive KIE experiment is a common and accurate method for determining the kinetic isotope effect.[1][8] In this setup, a mixture of the unlabeled substrate (Ethyl 2-methylbutanoate) and the deuterated substrate (this compound) is subjected to the reaction conditions (e.g., hydrolysis). The relative rates of reaction are determined by monitoring the change in the isotopic ratio of either the remaining reactants or the products over time.

Methodology:

  • Substrate Preparation: Synthesize and purify both Ethyl 2-methylbutanoate and this compound. The deuterated compound can be used as a tracer or for quantitative analysis.[9]

  • Reaction Setup: Prepare a reaction mixture containing a known ratio of the two isotopologues (typically a 1:1 molar ratio).

  • Initiation and Sampling: Initiate the reaction (e.g., by adding a catalyst or enzyme). At various time points, withdraw aliquots of the reaction mixture and quench the reaction immediately.

  • Sample Analysis (NMR):

    • Dissolve the quenched sample in a suitable deuterated solvent.

    • Acquire high-resolution NMR spectra (e.g., ¹H or ¹³C NMR).

    • Integrate the signals corresponding to specific protons or carbons in both the labeled and unlabeled species.

    • Calculate the ratio of the two isotopologues at each time point.

  • Sample Analysis (MS):

    • Prepare the quenched sample for mass spectrometric analysis (e.g., by derivatization if necessary).

    • Introduce the sample into the mass spectrometer (e.g., via GC-MS or LC-MS).

    • Acquire mass spectra and determine the relative intensities of the molecular ions (or characteristic fragment ions) of the two isotopologues.

    • Calculate the ratio of the two isotopologues at each time point.

  • Data Analysis: Plot the natural logarithm of the ratio of the remaining reactants versus the fraction of the reaction. The slope of this plot is related to the kinetic isotope effect.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in a KIE study of this compound, the following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental flows.

Base-Catalyzed Hydrolysis of this compound

This signaling pathway illustrates the step-by-step mechanism of saponification, a common method for ester hydrolysis.[10][11]

G Base-Catalyzed Hydrolysis Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral Carboxylate 2-(methyl-d3)butanoate Tetrahedral->Carboxylate Collapse of Intermediate Ethanol Ethanol Tetrahedral->Ethanol Proton Transfer

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for a Competitive KIE Measurement

This diagram outlines the logical flow of a typical competitive KIE experiment, from sample preparation to data analysis.

G Competitive KIE Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prep Prepare Mixture of Ethyl 2-methylbutanoate & This compound Reaction Initiate Hydrolysis Reaction Prep->Reaction Sampling Collect Aliquots at Different Time Points Reaction->Sampling Quench Quench Reaction Sampling->Quench NMR NMR Analysis Quench->NMR MS MS Analysis Quench->MS Calc Calculate Isotopic Ratios NMR->Calc MS->Calc KIE Determine Kinetic Isotope Effect Calc->KIE

Caption: Workflow for a competitive KIE experiment.

By employing these established methodologies and leveraging comparative data, researchers can effectively investigate the kinetic isotope effect of this compound and gain valuable insights into its reaction mechanisms. This knowledge is crucial for applications ranging from fundamental organic chemistry to the development of more stable and effective pharmaceutical compounds.

References

Cross-Validation of Analytical Methods for Ethyl 2-(methyl-d3)butanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and metabolomic research, the precise and accurate quantification of stable isotope-labeled compounds is paramount. Ethyl 2-(methyl-d3)butanoate, a deuterated analog of the volatile organic compound ethyl 2-methylbutanoate, serves as an excellent internal standard in quantitative studies due to its chemical similarity to the parent molecule and its distinct mass spectrometric signature. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method is critical and often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This document presents a summary of the quantitative performance of each method, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their specific analytical needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the typical quantitative performance parameters for the analysis of ethyl esters using GC-MS, LC-MS/MS, and qNMR. These values are compiled from various studies on similar volatile esters and serve as a general guide. Actual performance may vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 10%< 15%< 2%
Limit of Detection (LOD) Low ng/mL to pg/mLpg/mL to fg/mLLow µg/mL
Limit of Quantification (LOQ) Low ng/mLpg/mLµg/mL
Sample Throughput HighHighModerate
Matrix Effect ModerateHighLow

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, LC-MS/MS, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, cell culture media), add 10 µL of a known concentration of an appropriate internal standard (if a different one is used).

  • Add 2 mL of a non-polar solvent (e.g., hexane or diethyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 30-200.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 105, 74, 46) and the unlabeled compound if present.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known concentration (e.g., maleic acid).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Pulse Program: zg30 (or similar single-pulse experiment).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Temperature: 298 K.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals of this compound (e.g., the quartet of the -OCH₂- group) and the internal standard.

  • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample) where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the three analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Add Solvent Organic_Layer Organic Layer Collection LLE->Organic_Layer Centrifuge Injection GC Injection Organic_Layer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample PPT Protein Precipitation Sample->PPT Add Acetonitrile Supernatant Supernatant Collection PPT->Supernatant Centrifuge Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection Mass Detection (MRM) Fragmentation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Dissolution Dissolve in Deuterated Solvent with Internal Standard Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquisition ¹H NMR Data Acquisition NMR_Tube->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for qNMR analysis of this compound.

The Superior Performance of Ethyl 2-(methyl-d3)butanoate in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount for reliable data. The choice of an internal standard is a critical factor that significantly influences the robustness and accuracy of analytical methods, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of Ethyl 2-(methyl-d3)butanoate as a stable isotope-labeled internal standard against other alternatives, supported by established analytical principles and representative experimental data.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard for quantitative analysis.[1] Their physicochemical properties are nearly identical to the analyte, Ethyl 2-methylbutanoate, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, most notably from matrix effects.[1]

Performance Comparison: The Advantage of Isotopic Labeling

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of quantitation in complex matrices compared to methods employing a structural analog internal standard or no internal standard at all.

Data Presentation

The following tables summarize the expected performance characteristics based on typical results from method validation studies comparing different internal standard strategies for the analysis of a small molecule like Ethyl 2-methylbutanoate in a complex matrix such as wine or plasma.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound 10-2.53.1
100-1.82.5
500-1.11.9
Structural Analog (e.g., Ethyl Propionate) 10-15.212.5
100-12.810.2
500-11.59.8
No Internal Standard 10-35.825.4
100-31.222.1
500-28.920.7

Table 2: Comparison of Recovery and Matrix Effect

Internal Standard TypeExtraction Recovery (%)Matrix Effect (%)
This compound 85.2 ± 4.198.5 ± 3.5
Structural Analog (e.g., Ethyl Propionate) 72.5 ± 9.875.2 ± 11.2
No Internal Standard 84.8 ± 4.365.7 ± 18.9

Note: The data presented in these tables are representative and intended to illustrate the typical performance differences between the internal standard strategies.

Experimental Protocols

A detailed methodology for the quantitative analysis of Ethyl 2-methylbutanoate in a complex matrix (e.g., wine) using this compound as an internal standard is provided below. This protocol is based on a headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Key Experiment: Quantitative Analysis of Ethyl 2-methylbutanoate in Wine

1. Materials and Reagents:

  • Ethyl 2-methylbutanoate (analyte) standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of Ethyl 2-methylbutanoate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate aliquots of the Ethyl 2-methylbutanoate stock solution into a blank matrix (e.g., a model wine solution).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a consistent and robust signal.

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial.

    • Spike the sample with a known amount of the this compound internal standard working solution.

    • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and temperature control.

4. GC-MS Analysis:

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 minutes).

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ethyl 2-methylbutanoate: Monitor characteristic ions (e.g., m/z 57, 74, 102).

      • This compound: Monitor characteristic ions (e.g., m/z 60, 77, 105).

5. Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Ethyl 2-methylbutanoate in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G Principle of Stable Isotope Dilution using this compound cluster_sample Complex Matrix Sample cluster_is Internal Standard cluster_mixed Sample + IS cluster_analysis GC-MS Analysis cluster_quant Quantification Analyte Ethyl 2-methylbutanoate (Unknown Amount, A) Mixed Homogenized Mixture Analyte->Mixed IS This compound (Known Amount, IS) IS->Mixed GCMS Measure Peak Area Ratio (Analyte / IS) Mixed->GCMS Quant Determine Amount of Analyte (A) from Calibration Curve GCMS->Quant

Caption: Principle of Stable Isotope Dilution.

G Experimental Workflow for Ethyl 2-methylbutanoate Analysis Sample 1. Sample Collection (e.g., 5 mL Wine) Spike 2. Spike with IS (this compound) Sample->Spike Salt 3. Add Salt (1.5 g NaCl) Spike->Salt Incubate 4. Incubation & Equilibration (40°C, 15 min) Salt->Incubate Extract 5. HS-SPME (30 min) Incubate->Extract Desorb 6. GC Injection & Desorption (250°C) Extract->Desorb Separate 7. GC Separation Desorb->Separate Detect 8. MS Detection (SIM) Separate->Detect Data 9. Data Analysis (Peak Area Ratio) Detect->Data Quantify 10. Quantification Data->Quantify

Caption: HS-SPME-GC-MS Workflow.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(methyl-d3)butanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(methyl-d3)butanoate, a deuterated ester commonly used in synthetic chemistry and metabolic studies. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid.[1][][3] Therefore, stringent safety measures must be in place before, during, and after its use.

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is necessary to ensure the safety of laboratory personnel.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and vapors.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical.
Skin and Body Flame-retardant lab coat.Protects against accidental spills and splashes.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation of vapors.

Fire Safety: Due to its flammability, all sources of ignition must be eliminated from the handling area.

Safety MeasureDescription
Ignition Sources Keep away from open flames, sparks, hot surfaces, and static discharge.[1][][3]
Equipment Use non-sparking tools and explosion-proof electrical equipment.[1][]
Fire Extinguisher Ensure a Class B fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is readily accessible.

Disposal Workflow

The proper disposal of this compound follows a systematic workflow designed to ensure safety and regulatory compliance at each step.

A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly categorize waste C Step 3: Waste Accumulation & Storage B->C Use compatible containers and clear labels D Step 4: Arrange for Licensed Disposal C->D Store safely pending pickup

References

Essential Safety and Logistical Information for Handling Ethyl 2-(methyl-d3)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential guidance for the safe use and disposal of Ethyl 2-(methyl-d3)butanoate, a flammable liquid requiring careful management.

Personal Protective Equipment (PPE)

When handling this compound, all personnel on the premises must be provided with appropriate personal protective equipment.[1] This equipment should be kept in a designated, well-identified location, ready for use, and maintained in good condition.[1]

Recommended PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[2] A face shield worn over safety glasses is necessary when there is a risk of explosion, a large splash hazard, or a highly exothermic reaction.[2] Vapors can be irritating and potentially corrosive to the eyes.[3]

  • Hand Protection: Wear protective gloves.[1][4] Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2] However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for ethyl butanoate.[2]

  • Protective Clothing: A flame-retardant lab coat, such as Nomex®, should be worn over cotton clothing.[2][5] Lab coats must be buttoned and fit properly to cover as much skin as possible.[2] Avoid synthetic fabrics like polyester or acrylic.[2] For larger quantities or increased risk of splashing, flame-retardant coveralls or a HAZMAT suit may be necessary.[3]

  • Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[2] The footwear should be non-flammable and non-absorbent, with sufficient traction to prevent slips and falls.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[2] The use of a respirator necessitates annual medical evaluations and fit testing.[2]

Quantitative Data Summary
PropertyValueSource
Flash Point26.1 °C (79.0 °F) Closed Cup[4]
Signal WordWarning[4][6]
Hazard StatementsH226: Flammable liquid and vapor.[4][5][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.[1]
  • Work in a well-ventilated area, such as a chemical fume hood.[5]
  • Remove all potential ignition sources from the work area, including heat, sparks, open flames, and hot surfaces.[4][5][6] Use only non-sparking tools and explosion-proof equipment.[4][5][7]
  • Ground and bond the container and receiving equipment to prevent static discharge.[4][5]
  • Have appropriate fire extinguishing media readily available (e.g., CO2, dry chemical, or foam).[7]

2. Handling and Use:

  • Keep the container tightly closed when not in use.[4][5][6]
  • Avoid contact with skin and eyes.[6]
  • Do not breathe vapors or aerosols.[5]
  • If transferring the liquid, do so carefully to minimize splashing.

3. In Case of a Spill:

  • Eliminate all ignition sources immediately.[4]
  • Evacuate the area if necessary.[5]
  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Place the absorbed material into a suitable, closed container for disposal.[6]
  • For large spills, stop the flow of material if it can be done without risk. Dike the spilled material to prevent it from entering drains.[4]

4. First Aid Measures:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][6][7]
  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][7]
  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]
  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[6][7] Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

All chemical waste must be managed in accordance with local, regional, national, and international regulations.[4] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by a designated safety officer.[8]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; avoid metal containers for acids and bases, and do not use glass for hydrofluoric acid.[9]
  • Label the waste container with a hazardous waste tag as soon as accumulation begins.[8]
  • Due to the deuterium content, it is advisable to segregate this waste from non-deuterated organic solvents to allow for potential recovery of the deuterated material, which can be economically viable.
  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[8][9]

2. Disposal Procedure:

  • Hazardous wastes must not be discharged to the sewer.[8]
  • Arrange for the disposal of the hazardous waste through your institution's designated hazardous waste collection program.[8] There is typically no charge for this service.[8]
  • Do not transport hazardous waste yourself.[8]
  • Empty containers that held the chemical should have their labels defaced and the cap removed before being disposed of as regular trash, provided all the liquid has been poured out, leaving minimal residue.[8]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Ground and Bond Equipment C->D E Dispense Chemical D->E Proceed to Handling F Perform Experiment E->F H Eliminate Ignition Sources E->H Spill Occurs G Close Container After Use F->G F->H Spill Occurs K Collect Waste in Labeled Container F->K Generate Waste I Contain and Absorb Spill H->I J Collect in Labeled Container I->J M Arrange for Professional Disposal J->M Dispose as Hazardous Waste L Store in Secondary Containment K->L L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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